Erigeside C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLTHWUJCCASO-APACUCGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erigeside C: A Technical Overview of its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeside C is a phenolic glycoside that has been identified in several plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and purification, and a summary of its biological context based on available scientific literature. While specific signaling pathways for this compound are not yet fully elucidated, this document presents the current state of knowledge to support further research and drug development efforts.
Natural Sources of this compound
This compound has been isolated from a select number of plant species, primarily within the genera Acanthus, Berchemia, and Lindera. The concentration and yield of this compound can vary depending on the plant part, geographical location, and extraction methodology.
Identified Plant Sources:
-
Acanthus ilicifolius : this compound has been successfully isolated from the roots of this mangrove species.[1][2]
-
Berchemia floribunda : This species is reported to contain this compound.[3]
-
Lindera obtusiloba : The stems of this plant have been found to contain a mixture of phenolic glycosides, including this compound.[4][5][6]
Quantitative Data
Currently, there is limited quantitative data available in the public domain regarding the specific concentration or yield of this compound from its natural sources. The isolation of this compound has been reported as part of broader phytochemical investigations, which often focus on the identification of novel compounds rather than the quantification of specific known molecules.
Table 1: Summary of Natural Sources and Isolated Plant Parts
| Plant Species | Genus | Family | Plant Part(s) Containing this compound |
| Acanthus ilicifolius | Acanthus | Acanthaceae | Roots[1][2] |
| Berchemia floribunda | Berchemia | Rhamnaceae | Not specified in available literature |
| Lindera obtusiloba | Lindera | Lauraceae | Stems[4][5][6] |
Experimental Protocols: Isolation and Purification of this compound
While a single, standardized protocol for the isolation of this compound has not been published, a general methodology can be compiled from studies on the phytochemical analysis of its source plants. The process typically involves extraction followed by a series of chromatographic separations.
Extraction
The initial step involves the extraction of phytochemicals from the dried and powdered plant material. Methanol is a commonly used solvent for this purpose.
-
Procedure:
-
Air-dry the plant material (e.g., roots of Acanthus ilicifolius or stems of Lindera obtusiloba) and grind it into a fine powder.
-
Macerate the powdered material with methanol at room temperature for a specified period, often with periodic agitation.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification
The crude extract, a complex mixture of various compounds, is then subjected to multiple chromatographic steps to isolate and purify this compound.
-
Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol can be employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is often used for the final purification of the compound.
-
Column: A reversed-phase C18 column is suitable for separating phenolic glycosides like this compound.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used.
-
Detection: UV detection is typically employed, with monitoring at wavelengths around 280 nm, which is characteristic of phenolic compounds.
-
-
Other Chromatographic Techniques: Depending on the complexity of the extract, other techniques such as Sephadex LH-20 column chromatography may be used for further purification, particularly for separating compounds based on size and polarity.
Biological Context and Potential Signaling Pathways
The direct biological activities and molecular targets of purified this compound are not yet extensively studied. However, research on the extracts of its source plants and related compounds provides some context for its potential biological roles.
Extracts from Lindera obtusiloba, containing this compound, have been shown to possess anti-allergic inflammatory properties by inhibiting histamine release and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in mast cells.[4] This suggests a potential role for the constituents of the extract, possibly including this compound, in modulating immune responses.
While no specific signaling pathways have been definitively linked to this compound, the bioactivity of many phenolic glycosides involves interaction with key cellular signaling cascades. Potential areas for future investigation into the mechanism of action of this compound could include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response.
-
JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Involved in cytokine signaling and immune cell function.
Further research is required to determine the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
Conclusion
This compound is a naturally occurring phenolic glycoside found in Acanthus ilicifolius, Berchemia floribunda, and Lindera obtusiloba. While methods for its isolation have been established, there is a need for further studies to quantify its presence in these natural sources and to fully elucidate its biological activities and underlying molecular mechanisms. The preliminary anti-inflammatory indications from extracts containing this compound suggest that it may be a valuable compound for further investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers interested in pursuing further studies on this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenolic glycosides from Lindera obtusiloba and their anti-allergic inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Erigeside C: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Phenolic Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeside C, a phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from natural sources such as Lindera obtusiloba, this compound has demonstrated noteworthy anti-allergic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and biological activities. Detailed experimental methodologies are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically defined as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate.[2][3] It consists of a glucose molecule attached to a syringic acid moiety. The detailed chemical identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate[2][3] |
| SMILES | COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3] |
| Molecular Formula | C₁₅H₂₀O₁₀[2] |
| CAS Number | 112667-09-1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 360.31 g/mol [2][3] |
| Density | 1.6±0.1 g/cm³ |
| Boiling Point | 618.5±55.0 °C at 760 mmHg |
| Flash Point | 227.6±25.0 °C |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Biological Activity and Signaling Pathways
This compound has been identified as a compound with potential anti-allergic and anti-inflammatory activities. Studies on phenolic glycosides isolated from Lindera obtusiloba, including a mixture containing this compound, have shown inhibitory effects on mast cell-derived allergic inflammation.[1] The primary mechanism of action appears to be the inhibition of histamine release and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human mast cells.[1]
The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. This compound is thought to interfere with this pathway, thereby reducing the allergic response.
Experimental Protocols
Detailed experimental protocols for the total synthesis and isolation of this compound are not extensively documented in publicly available literature. However, this section provides established, general methodologies that can be adapted by skilled researchers for these purposes, along with protocols for relevant biological assays.
Isolation of this compound from Lindera obtusiloba
The following is a general procedure for the isolation of phenolic glycosides from Lindera obtusiloba, which can be optimized for the specific isolation of this compound.[1]
Methodology:
-
Extraction: Dried and powdered stems of Lindera obtusiloba are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is expected to contain this compound, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Total Synthesis of this compound
A specific total synthesis protocol for this compound has not been reported. However, a plausible synthetic route can be devised based on the Koenigs-Knorr glycosylation reaction, a classical method for the formation of glycosidic bonds.[4]
Proposed Synthetic Scheme:
-
Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions. The anomeric hydroxyl group is then converted to a good leaving group, such as a bromide, to form acetobromoglucose.
-
Glycosylation: The protected acetobromoglucose is reacted with syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) in the presence of a promoter, such as silver carbonate or silver triflate. This step forms the β-glycosidic bond.
-
Deprotection: The protecting groups (acetyl groups) are removed from the glucose moiety to yield this compound.
Biological Assays
Histamine Release Assay in Human Mast Cells (HMC-1):
-
Cell Culture: HMC-1 cells are cultured in appropriate media.
-
Sensitization: Cells are sensitized with human IgE.
-
Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Challenge: Histamine release is induced by challenging the cells with an appropriate antigen (e.g., anti-IgE).
-
Quantification: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
Measurement of TNF-α and IL-6 Gene Expression:
-
Cell Treatment: HMC-1 cells are treated with this compound and stimulated as described above.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA via reverse transcription.
-
Quantitative PCR (qPCR): The expression levels of TNF-α and IL-6 genes are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
Conclusion
This compound presents a promising scaffold for the development of novel anti-allergic and anti-inflammatory agents. Its ability to inhibit mast cell degranulation and the production of pro-inflammatory cytokines highlights its therapeutic potential. While specific, detailed protocols for its synthesis and isolation are not yet widely available, the general methodologies provided in this guide offer a solid foundation for researchers to pursue further investigation into this intriguing natural product. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical models.
References
- 1. Phenolic glycosides from Lindera obtusiloba and their anti-allergic inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
The intricate biosynthetic journey of Erigeside C and other phenolic glycosides: A technical guide for researchers
Abstract
Phenolic glycosides represent a diverse class of plant secondary metabolites with a wide array of ecological functions and potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis of these fascinating molecules, with a particular focus on the pathway leading to Erigeside C, a phenolic glycoside found in plants of the Erigeron genus. We delve into the core enzymatic steps, from the foundational shikimate and phenylpropanoid pathways to the crucial glycosylation events. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic machinery, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a deeper understanding and further investigation in this field.
Introduction
Phenolic compounds are a hallmark of the plant kingdom, playing pivotal roles in defense against herbivores and pathogens, protection from UV radiation, and as signaling molecules. Their glycosylated forms, phenolic glycosides, exhibit enhanced stability and solubility, which influences their storage, transport, and bioactivity. This compound, a glucoside of syringic acid, is a representative example of this class of compounds. Understanding the biosynthetic pathway of this compound and related phenolic glycosides is crucial for harnessing their potential in medicine and agriculture. This guide will illuminate the multi-enzyme cascade that constructs these complex natural products, providing a technical resource for the scientific community.
The Core Biosynthetic Pathway: From Primary Metabolism to Phenolic Aglycones
The journey to phenolic glycosides begins with primary metabolism, specifically the shikimate pathway, which provides the aromatic amino acid L-phenylalanine, the primary precursor for a vast array of phenolic compounds.[1][2] L-phenylalanine then enters the phenylpropanoid pathway, a central hub in plant secondary metabolism.
The Phenylpropanoid Pathway: A Foundation for Diversity
The general phenylpropanoid pathway converts L-phenylalanine into a variety of hydroxycinnamic acids and their CoA esters. These intermediates serve as building blocks for numerous classes of phenolic compounds, including flavonoids, lignans, and the phenolic acids that form the aglycone core of many glycosides. The initial steps are catalyzed by a well-characterized trio of enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary to secondary metabolism.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key branch-point intermediate.
From p-coumaroyl-CoA, the pathway can diverge to produce a wide range of phenolic structures.
Biosynthesis of Syringic Acid: The Aglycone of this compound
This compound is the 1-O-β-D-glucopyranoside of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). The biosynthesis of syringic acid is an extension of the phenylpropanoid pathway, involving a series of hydroxylation and methylation reactions. While the precise pathway can vary between plant species, a generally accepted sequence leads to the formation of syringic acid from ferulic acid, a downstream product of p-coumaroyl-CoA.
The key enzymatic steps are:
-
Ferulate-5-Hydroxylase (F5H): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the C5 position of ferulic acid to produce 5-hydroxyferulic acid.[3] F5H can also act on other phenylpropanoid intermediates like coniferaldehyde and coniferyl alcohol.[3]
-
Caffeic Acid O-Methyltransferase (COMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme methylates the 5-hydroxyl group of 5-hydroxyferulic acid to yield sinapic acid.[4]
-
Conversion to Syringic Acid: The final step involves the conversion of sinapic acid to syringic acid. The exact enzymatic mechanism for this conversion in many plants is still under investigation but is proposed to occur via a β-oxidative cleavage of the propanoid side chain.
The overall pathway from L-phenylalanine to syringic acid is depicted in the following diagram:
The Glycosylation Step: Formation of this compound
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the carboxyl group of syringic acid. This reaction is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, including phenolic acids.
Research on tea plants (Camellia sinensis) has identified a specific UGT, CsUGT84A22, that demonstrates catalytic activity towards syringic acid, producing a syringic acid glucosyl ester.[1] This provides a strong model for the enzyme responsible for the formation of this compound in Erigeron species. The reaction is as follows:
Syringic Acid + UDP-Glucose → this compound (Syringic Acid 1-O-β-D-glucoside) + UDP
The logical relationship for the final step in this compound biosynthesis is illustrated below:
Quantitative Data
The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in the syringic acid biosynthetic pathway from various plant sources. It is important to note that these values can vary significantly between species and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |
| Ferulate-5-Hydroxylase (F5H) | Ferulic Acid | 1000 | 4 | Arabidopsis thaliana (expressed in yeast) | [3] |
| Ferulate-5-Hydroxylase (F5H) | Coniferaldehyde | 1 | 5 | Arabidopsis thaliana (expressed in yeast) | [5] |
| Ferulate-5-Hydroxylase (F5H) | Coniferyl Alcohol | 3 | 6 | Arabidopsis thaliana (expressed in yeast) | [5] |
| Caffeic Acid O-Methyltransferase (COMT) | Caffeic Acid | - | - | Selaginella moellendorffii | [4] |
| Caffeic Acid O-Methyltransferase (COMT) | 5-Hydroxyferulic Acid | - | - | Selaginella moellendorffii | [4] |
| UDP-Glycosyltransferase (CsUGT78A14) | Myricetin | 23.7 | 0.034 (nKat/mg) | Camellia sinensis | [1] |
| UDP-Glycosyltransferase (CsUGT78A14) | Kaempferol | 30.9 | 0.074 (nKat/mg) | Camellia sinensis | [1] |
| UDP-Glycosyltransferase (CsUGT78A14) | Quercetin | 11.9 | 0.036 (nKat/mg) | Camellia sinensis | [1] |
| UDP-Glycosyltransferase (CsUGT78A15) | Myricetin | 38.8 | 0.115 (nKat/mg) | Camellia sinensis | [1] |
| UDP-Glycosyltransferase (CsUGT78A15) | Kaempferol | 54.6 | 0.265 (nKat/mg) | Camellia sinensis | [1] |
| UDP-Glycosyltransferase (CsUGT78A15) | Quercetin | 50 | 0.184 (nKat/mg) | Camellia sinensis | [1] |
Note: Kinetic data for the direct glycosylation of syringic acid by a purified UGT from Erigeron is not currently available in the literature. The data for CsUGT78A14 and CsUGT78A15 acting on flavonoid substrates is provided as a reference for typical UGT kinetics.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of phenolic glycoside biosynthesis.
Ferulate-5-Hydroxylase (F5H) Enzyme Assay
This protocol is adapted from studies on recombinant Arabidopsis F5H expressed in yeast.[3]
Objective: To determine the enzymatic activity of F5H by measuring the conversion of ferulic acid to 5-hydroxyferulic acid.
Materials:
-
Yeast microsomes containing recombinant F5H
-
Ferulic acid (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.5)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM ferulic acid, and yeast microsomes (approximately 100 µg of total protein).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 6 M HCl.
-
Extract the products with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the sample by HPLC, monitoring for the formation of 5-hydroxyferulic acid. The product can be identified by comparing its retention time and UV spectrum with an authentic standard.
Caffeic Acid O-Methyltransferase (COMT) Enzyme Assay
This protocol is a general method for assaying the activity of SAM-dependent O-methyltransferases.[6]
Objective: To measure the methylation of a phenolic substrate by COMT.
Materials:
-
Purified recombinant COMT enzyme
-
5-hydroxyferulic acid (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Tris-HCl buffer (pH 7.5)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Methanol
-
HPLC system
Procedure:
-
Prepare a reaction mixture (total volume 100 µL) containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM SAM, 25 mM sodium ascorbate, and the phenolic substrate (e.g., 0.1 mM 5-hydroxyferulic acid).
-
Add the purified COMT enzyme (e.g., 20 µL) to initiate the reaction. A reaction with a heat-inactivated enzyme or a reaction without the enzyme serves as a negative control.
-
Incubate the reaction at 37°C for a specified time (e.g., 12 hours, optimization may be required).
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the methylated product (sinapic acid).
UDP-Glycosyltransferase (UGT) Enzyme Assay with Syringic Acid
This protocol is based on a study of a UGT from tea plants that utilizes phenolic acids as substrates.[2]
Objective: To determine the glycosylation of syringic acid by a UGT.
Materials:
-
Purified recombinant UGT enzyme
-
Syringic acid (acceptor substrate)
-
UDP-glucose (sugar donor)
-
MES buffer (pH 5.5)
-
Methanol
-
HPLC system
Procedure:
-
Prepare a 50 µL reaction mixture containing 100 mM MES buffer (pH 5.5), 2.5 mM UDP-glucose, 0.5 mM syringic acid, and a specific amount of purified recombinant UGT protein (e.g., 6 µg).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes, during the linear phase of the reaction).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the reaction mixture to remove any precipitate.
-
Analyze the supernatant by HPLC to detect and quantify the formation of this compound. The product can be identified by comparison with a standard or by mass spectrometry analysis.
The general workflow for enzyme characterization is outlined below:
Conclusion and Future Directions
The biosynthesis of phenolic glycosides like this compound is a testament to the intricate and highly regulated metabolic networks within plants. This guide has provided a comprehensive overview of the currently understood pathway, from the central phenylpropanoid metabolism to the final glycosylation step. While the general framework is established, significant opportunities for future research remain. The definitive identification and characterization of the enzyme responsible for the conversion of sinapic acid to syringic acid in Erigeron and other species is a key area for investigation. Furthermore, a deeper understanding of the specific UGTs involved in the glycosylation of a diverse array of phenolic acids will be crucial. The application of modern metabolomic and transcriptomic approaches, combined with classical biochemical techniques, will undoubtedly continue to unravel the fascinating complexity of phenolic glycoside biosynthesis, paving the way for their targeted production and utilization. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers embarking on this exciting journey of discovery.
References
- 1. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Independent Recruitment of an O-Methyltransferase for Syringyl Lignin Biosynthesis in Selaginella moellendorffii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. maxapress.com [maxapress.com]
Pharmacological Screening of Erigeside C: A Review of Available Data
Researchers, scientists, and drug development professionals investigating the therapeutic potential of Erigeside C will find a notable absence of specific pharmacological data in the current scientific literature. While this iridoid glycoside has been identified in plant species with known medicinal properties, dedicated studies on its biological activities and mechanisms of action are yet to be published.
This compound is a known constituent of Acanthus ilicifolius and Berchemia floribunda, plants that have been utilized in traditional medicine and have been the subject of phytochemical and pharmacological research. However, this research has focused on crude extracts or other isolated compounds, leaving the specific contributions of this compound to the observed biological effects unelucidated.
This technical guide aims to provide a comprehensive overview of the current state of knowledge, focusing on the pharmacological context in which this compound exists. Due to the lack of direct studies on this compound, this report will summarize the known biological activities of the plant extracts from which it is isolated. This information may offer inferential insights into the potential, yet unproven, pharmacological profile of this compound.
Pharmacological Activities of Plant Sources
Extracts from Acanthus ilicifolius, a plant in which this compound is found, have demonstrated a range of biological activities in preclinical studies. These activities are attributed to a variety of chemical constituents, including alkaloids, flavonoids, and terpenoids.
Table 1: Summary of Reported Pharmacological Activities of Acanthus ilicifolius Extracts
| Pharmacological Activity | Extract Type | Key Findings |
| Anti-inflammatory | Methanolic | Demonstrated significant anti-inflammatory effects in animal models of inflammation. |
| Analgesic | Methanolic | Showed pain-relieving properties in various analgesic assays. |
| Anticancer | Various | Exhibited cytotoxic effects against certain cancer cell lines. |
| Antimicrobial | Various | Displayed inhibitory activity against a range of bacteria and fungi. |
It is crucial to note that these activities are characteristic of the entire extract and cannot be specifically attributed to this compound without further investigation. The complex mixture of compounds present in the extracts could produce synergistic or antagonistic effects.
Future Directions and Research Gaps
The absence of dedicated pharmacological studies on this compound represents a significant research gap. To ascertain its therapeutic potential, a systematic preliminary pharmacological screening is warranted. The following experimental workflow is proposed for future investigations.
A thorough investigation following this workflow would provide the necessary quantitative data and mechanistic insights to evaluate the potential of this compound as a novel therapeutic agent. Researchers are encouraged to undertake these studies to fill the existing void in the scientific literature.
In Silico Prediction of Erigeside C Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeside C, a phenylpropanoid glycoside isolated from medicinal plants such as Acanthus ilicifolius, remains a largely uncharacterized natural product. With limited empirical data on its biological activities, computational, or in silico, methods present a powerful and efficient approach to predict its therapeutic potential and guide future experimental validation. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, encompassing target identification, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. Furthermore, this guide summarizes the known, albeit limited, experimental data for this compound and discusses the well-documented bioactivities of its core component, syringic acid, to provide a rational basis for the predictive models.
Introduction to this compound
This compound is a natural compound that has been isolated from the roots of Acanthus ilicifolius and from Berchemia floribunda. Structurally, it is a glycoside of syringic acid. Despite its presence in traditionally used medicinal plants, the pharmacological profile of this compound is not well-established. This lack of data presents an opportunity for in silico drug discovery methods to elucidate its potential biological targets and mechanisms of action.
Known Experimental Data for this compound
To date, the publicly available experimental data on the bioactivity of this compound is sparse. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines.
Table 1: Summary of Experimental Bioactivity Data for this compound
| Assay Type | Cell Lines | Observed Activity | Reference |
| Cytotoxicity | HepG2 (Hepatocellular Carcinoma), A-549 (Lung Carcinoma), HeLa (Cervical Cancer) | No significant cytotoxic activity observed. | [1][2] |
The absence of significant cytotoxicity at the tested concentrations suggests that this compound is unlikely to be a broad-spectrum cytotoxic agent and may possess more specific biological activities.
Bioactivity of Syringic Acid: A Proxy for Prediction
Given that this compound is a glycoside of syringic acid, the known biological activities of syringic acid can inform the in silico investigation. Syringic acid is a well-studied phenolic compound with a range of documented therapeutic properties.
Table 2: Summary of Known Biological Activities of Syringic Acid
| Biological Activity | Key Findings | Potential Mechanisms | References |
| Antioxidant | Reduces oxidative stress. | Scavenging of free radicals. | [3][4][5] |
| Anti-inflammatory | Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Modulation of inflammatory pathways like NF-κB. | [3][4] |
| Antidiabetic | Lowers blood glucose levels and improves insulin sensitivity. | Modulation of carbohydrate metabolism enzymes, protection of pancreatic β-cells. | [5][6] |
| Neuroprotective | Protects neuronal cells from damage. | Reduction of oxidative stress and apoptosis in neuronal cells. | [4] |
| Hepatoprotective | Protects liver cells from damage. | Antioxidant and anti-inflammatory effects. | [7] |
| Antimicrobial | Inhibits the growth of various bacteria and fungi. | Disruption of microbial cell membranes and metabolic pathways. | [4] |
These documented activities of syringic acid provide a strong rationale for investigating this compound for similar or related therapeutic effects. The glycosylation in this compound may influence its pharmacokinetic properties and target interactions compared to syringic acid.
Proposed In Silico Prediction Workflow
A multi-step computational workflow is proposed to predict the bioactivity of this compound. This workflow is designed to be a systematic and cost-effective approach to generate testable hypotheses for subsequent experimental validation.
Detailed Methodologies
Phase 1: Target Prediction
The initial step is to identify potential protein targets of this compound using a combination of ligand-based and structure-based approaches.
-
Experimental Protocol:
-
Ligand Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem. Optimize the geometry and assign appropriate charges using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Ligand-Based Target Prediction: Submit the prepared structure of this compound to web-based servers such as SwissTargetPrediction and Similarity Ensemble Approach (SEA). These tools predict targets based on the principle that structurally similar molecules are likely to bind to similar proteins.
-
Structure-Based Target Prediction (Inverse Docking): Perform inverse docking by screening this compound against a library of 3D protein structures representing the human proteome. This can be accomplished using software like iDock or by scripting docking simulations against a curated set of protein data bank (PDB) structures.
-
Target Prioritization: Consolidate the lists of predicted targets from both approaches. Prioritize targets that are predicted by multiple methods and are biologically relevant to the known activities of syringic acid (e.g., inflammation, diabetes).
-
Phase 2: Molecular Docking and Interaction Analysis
Once high-priority targets are identified, molecular docking is performed to predict the binding mode and affinity of this compound to these proteins.
-
Experimental Protocol:
-
Protein Preparation: Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or Maestro.
-
Binding Site Identification: Identify the active site or allosteric binding pockets of the target proteins based on co-crystallized ligands or using binding site prediction algorithms.
-
Molecular Docking: Use docking software such as AutoDock Vina or Glide to dock the prepared this compound structure into the identified binding sites of the target proteins.[8]
-
Binding Affinity and Interaction Analysis: Analyze the docking results to determine the predicted binding affinity (e.g., in kcal/mol) and visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, to understand the structural basis of binding.
-
Phase 3: ADMET Prediction
Predicting the pharmacokinetic and toxicological properties of this compound is crucial for assessing its drug-likeness.
-
Experimental Protocol:
-
ADMET Property Prediction: Submit the structure of this compound to web-based ADMET prediction tools like SwissADME, pkCSM, or admetSAR.[1][9]
-
Analysis of Drug-Likeness: Evaluate the predicted properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five.
-
Toxicity Prediction: Assess potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, based on the predictions from the in silico tools.
-
Potential Signaling Pathway Involvement
Based on the known anti-inflammatory activity of syringic acid, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Conclusion and Future Directions
This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound, a natural product with limited experimental characterization. By leveraging target prediction algorithms, molecular docking simulations, and ADMET profiling, this workflow can efficiently generate hypotheses regarding its therapeutic potential, particularly in areas suggested by the known activities of its aglycone, syringic acid, such as anti-inflammatory and antidiabetic effects. The predictions from this computational approach should be used to guide and prioritize future experimental studies, including in vitro enzymatic assays, cell-based functional assays, and eventually in vivo animal models, to validate the predicted bioactivities and elucidate the precise mechanisms of action of this compound. This integrated approach of computational prediction followed by experimental validation represents a powerful paradigm in modern natural product drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ffhdj.com [ffhdj.com]
- 6. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ffhdj.com [ffhdj.com]
- 8. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stereochemistry of Erigeside C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemistry of Erigeside C, a naturally occurring phenolic glycoside. This compound, also known as Glucosyringic acid or 1-O-syringoyl-β-D-glucopyranoside, possesses a well-defined three-dimensional structure that is crucial for its biological activity and interaction with molecular targets. This document outlines the established stereochemical configuration of this compound, supported by spectroscopic data and synthetic principles. It also provides detailed experimental methodologies for the techniques used in its structural elucidation.
Chemical Structure and Stereochemical Assignment
This compound is comprised of a syringic acid aglycone linked to a β-D-glucopyranose moiety via an O-glycosidic bond at the anomeric carbon (C-1) of the glucose unit. The systematic IUPAC name for this compound is 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid . This nomenclature precisely defines the absolute configuration of all chiral centers within the glucose ring.
The stereochemistry of this compound is characterized by:
-
The D-configuration of the glucose unit: This is determined by the orientation of the hydroxyl group at C-5. In D-glucose, the CH₂OH group at C-5 is oriented on the same side as the hydroxyl group at C-4 in the Fischer projection.
-
The β-anomeric configuration of the glycosidic linkage: This refers to the orientation of the syringic acid moiety at the anomeric carbon (C-1) of the glucose ring. In the β-configuration, the substituent at C-1 is equatorial in the most stable chair conformation of the pyranose ring.
-
The pyranose form of the glucose: The glucose unit exists as a six-membered ring.
The complete stereochemical structure is unambiguously represented by its SMILES string: COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O)O)OC)C(=O)O.[1]
Spectroscopic Data for Stereochemical Elucidation
The stereochemistry of this compound is primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the protons in the glucose ring and Nuclear Overhauser Effect (NOE) correlations are key to establishing the relative stereochemistry and the anomeric configuration.
Table 1: Representative ¹H and ¹³C NMR Data for the Glucopyranosyl Moiety of this compound
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) |
| 1' | ~102.1 | ~4.9-5.1 | d | ~7-8 |
| 2' | ~73.5 | ~3.4-3.6 | m | |
| 3' | ~76.6 | ~3.4-3.6 | m | |
| 4' | ~70.2 | ~3.4-3.6 | m | |
| 5' | ~77.4 | ~3.4-3.6 | m | |
| 6' | ~61.3 | ~3.7-3.9 | m |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is compiled from typical values for β-D-glucopyranosides.
The large coupling constant (J ≈ 7-8 Hz) for the anomeric proton (H-1') is characteristic of a trans-diaxial relationship with H-2', which is indicative of a β-glycosidic linkage in a ⁴C₁ chair conformation.
Experimental Protocols for Stereochemical Analysis
A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the definitive method for confirming the β-anomeric configuration of this compound through-space proton-proton correlations.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
NMR Instrument: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.
-
Data Acquisition:
-
Acquire a standard 2D ¹H-¹H NOESY or ROESY spectrum.
-
Set the mixing time to an appropriate value (typically 300-800 ms for NOESY) to allow for the development of cross-peaks.
-
Process the data using appropriate software (e.g., TopSpin, Mnova).
-
-
Data Analysis:
-
Identify the diagonal peaks corresponding to the proton resonances of this compound.
-
Look for off-diagonal cross-peaks. For confirmation of the β-anomeric linkage, a key correlation would be observed between the anomeric proton (H-1') and the protons on the aglycone (syringic acid), as well as with H-3' and H-5' of the glucose ring. The absence of a strong correlation between H-1' and H-2' would further support the β-configuration.
-
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration can be determined if a heavy atom is present or by anomalous dispersion effects.
-
Synthetic Approaches to Control Stereochemistry
The stereoselective synthesis of this compound would require the formation of a β-glycosidic bond. The Koenigs-Knorr reaction or its modern variants are commonly employed for this purpose.
Conceptual Synthetic Workflow:
-
Preparation of Glycosyl Donor: The hydroxyl groups of D-glucose are protected (e.g., as acetates), and a leaving group (e.g., a bromide) is introduced at the anomeric position to create a glycosyl donor.
-
Glycosylation: The glycosyl donor is reacted with syringic acid (or a protected derivative) in the presence of a promoter (e.g., a silver or mercury salt). The stereochemical outcome at the anomeric center is influenced by the nature of the protecting group at C-2. A participating group (e.g., an acetyl group) at C-2 will favor the formation of the 1,2-trans product, which in the case of glucose, is the β-anomer.
-
Deprotection: The protecting groups are removed to yield this compound.
Visualizations
Caption: Key stereochemical features of this compound.
Caption: Workflow for the stereochemical elucidation of this compound.
References
Methodological & Application
Application Note & Protocol: Development of an Analytical Standard for Erigeside C
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Erigeside C is a phenolic glycoside that has been isolated from plant species such as Lindera obtusiloba Blume.[1] As a member of the diverse class of phenolic compounds, this compound holds potential for further investigation into its biological activities. To facilitate such research and ensure the quality and consistency of future studies, the development of a robust and reliable analytical standard and associated quantitative methods is crucial.
This document provides a comprehensive guide for the development of an analytical standard for this compound. It includes detailed protocols for its quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are foundational for the quality control, pharmacokinetic analysis, and eventual clinical development of this compound.
2. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an analytical method.
| Property | Value | Source |
| Molecular Formula | C15H20O10 | [2][3] |
| Molecular Weight | 360.313 g/mol | [2] |
| Purity (typical) | ≥95.0% | [2] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage Condition | 2-8℃ | [4] |
3. Experimental Protocols
The following protocols are designed to provide a starting point for the development and validation of an analytical method for this compound. Optimization may be required based on the specific laboratory equipment and matrix of the samples to be analyzed.
3.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine quantification of phenolic compounds.
Protocol 1: Quantification of this compound by HPLC-UV
Objective: To establish a reliable HPLC-UV method for the quantification of this compound in a given matrix.
Materials:
-
This compound reference standard (≥95% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)[5]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).[5] The exact ratio should be optimized through method development, starting with a gradient elution to determine the optimal isocratic or gradient conditions.
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of this compound in the samples. A typical range might be 1-100 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. For in-vitro samples, a simple protein precipitation with acetonitrile might be sufficient.
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 3.5 µm)[5]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (start with a gradient and optimize)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the UV absorbance maximum of this compound (typically around 260-280 nm for phenolic compounds).
-
Column Temperature: 30 °C
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
3.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS
Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological fluids.
Materials:
-
This compound reference standard (≥95% purity)
-
Internal Standard (IS) - a structurally similar compound not present in the sample matrix (e.g., another phenolic glycoside).
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., plasma, urine)
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)[6]
Procedure:
-
Mass Spectrometric Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions for Multiple Reaction Monitoring (MRM). The detection will be performed in negative ion electrospray ionization mode, monitoring a transition such as m/z [M-H]⁻ → product ion.[7]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid.
-
Standard Stock and Working Solutions: Prepare stock solutions of this compound and the IS in methanol. Prepare working solutions by diluting the stocks.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the biological matrix with known concentrations of this compound and a constant concentration of the IS.
-
Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile (containing the IS) to one volume of the plasma sample. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion (to be determined during tuning)
-
IS: [M-H]⁻ → fragment ion (to be determined during tuning)
-
-
-
Data Analysis: Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the IS. Construct a calibration curve by plotting this ratio against the nominal concentration of the calibration standards.
4. Method Validation
A newly developed analytical method must be validated to ensure its reliability. The following parameters should be assessed according to ICH guidelines:
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| Limit of Detection (LOD) (µg/mL) | ~0.2 | ~0.002 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.7 | ~0.007 |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Specificity/Selectivity | Assessed by peak purity and resolution | No interfering peaks at the retention time of the analyte and IS |
| Stability | Assessed under various storage conditions (freeze-thaw, short-term, long-term) | Assessed under various storage conditions (freeze-thaw, short-term, long-term) |
5. Signaling Pathway and Workflow Diagrams
5.1. Hypothetical Signaling Pathway for this compound
While the specific signaling pathways modulated by this compound are not yet elucidated, many phenolic glycosides are known to interact with pathways involved in inflammation and cellular stress responses. Based on the activities of similar compounds, a plausible hypothesis is that this compound may modulate pathways such as the MAPK/ERK or PI3K/Akt signaling cascades.[8] The following diagram illustrates a hypothetical signaling pathway that could be a target for investigation.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
5.2. Experimental Workflow for Developing an Analytical Standard
The development of a robust analytical standard follows a logical progression from initial method development to full validation and application.
Caption: Workflow for analytical standard development and application.
References
- 1. This compound | CAS:112667-09-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS#:112667-09-1 | Chemsrc [chemsrc.com]
- 3. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 7. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
Application Notes: In Vitro Anti-inflammatory Assays for Erigeside C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Natural products are a promising source for novel anti-inflammatory agents. Erigeside C, a saponin compound, presents a candidate for investigation. This document outlines a comprehensive suite of in vitro assays to characterize the anti-inflammatory potential of this compound. The protocols focus on a common model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. These assays quantify the compound's ability to inhibit key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, and to modulate critical signaling pathways like NF-κB and MAPK.
Key Experimental Assays
A multi-faceted approach is essential for evaluating anti-inflammatory activity. The recommended workflow includes:
-
Cell Viability Assay: To ensure observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of iNOS-mediated NO production.
-
Pro-inflammatory Mediator Assays (PGE2, TNF-α, IL-6): To quantify the reduction of key signaling molecules.
-
Signaling Pathway Analysis (NF-κB & MAPK): To elucidate the underlying mechanism of action.
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the experimental process and the key inflammatory signaling pathways targeted for investigation.
Caption: General experimental workflow for assessing this compound.
Caption: The NF-κB signaling pathway and potential inhibition points.
Caption: The MAPK signaling pathway and potential inhibition points.
Data Presentation: Illustrative Results
The following tables present hypothetical data for the effects of this compound on LPS-stimulated RAW 264.7 cells. This data illustrates a dose-dependent anti-inflammatory effect.
Table 1: Effect of this compound on Cell Viability and NO Production
| Treatment (µM) | Cell Viability (%) | NO Production (µM) | Inhibition of NO (%) |
| Control (No LPS) | 100 ± 4.5 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 98 ± 5.1 | 45.6 ± 2.8 | 0 |
| LPS + this compound (10) | 97 ± 4.8 | 35.2 ± 2.1 | 22.8 |
| LPS + this compound (25) | 96 ± 5.3 | 24.1 ± 1.9 | 47.1 |
| LPS + this compound (50) | 95 ± 4.9 | 15.8 ± 1.5 | 65.4 |
| LPS + this compound (100) | 93 ± 5.5 | 8.9 ± 1.1 | 80.5 |
Data are presented as mean ± SD (n=3). Cell viability was assessed using an MTT assay. NO production was measured via the Griess assay.[1][2]
Table 2: Effect of this compound on Pro-inflammatory Mediator Release
| Treatment (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control (No LPS) | 45 ± 8 | 25 ± 5 | 30 ± 6 |
| LPS (1 µg/mL) | 2850 ± 150 | 1500 ± 110 | 1800 ± 130 |
| LPS + this compound (10) | 2100 ± 130 | 1150 ± 95 | 1350 ± 115 |
| LPS + this compound (25) | 1450 ± 115 | 800 ± 70 | 920 ± 85 |
| LPS + this compound (50) | 850 ± 90 | 450 ± 55 | 510 ± 60 |
| LPS + this compound (100) | 400 ± 55 | 210 ± 30 | 250 ± 40 |
Data are presented as mean ± SD (n=3). Cytokine and PGE2 levels in the cell culture supernatant were quantified by ELISA.[2][3][4]
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells into 96-well plates (for viability and NO assays) or 6-well plates (for ELISA and Western blot) at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.[5][6]
-
Treatment:
Cell Viability Assay (MTT Assay)
-
After the 18-24 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[1][6]
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Nitric Oxide (NO) Measurement (Griess Assay)
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540-570 nm.[4]
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
ELISA for TNF-α, IL-6, and PGE2
-
Collect the supernatant from the 6-well plates after treatment and centrifuge to remove cell debris.
-
Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][4]
-
Follow the manufacturer's instructions precisely for the assay procedure, including incubation times, washing steps, and substrate addition.
-
Measure the absorbance on a microplate reader and calculate concentrations based on the standard curve provided with the kit.
Western Blot for NF-κB and MAPK Pathway Proteins
-
For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-30 minutes) is typically used.[1][2]
-
After treatment, wash the cells in the 6-well plates with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading. Quantify band intensity using densitometry software.[2]
References
- 1. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Testing the Bioactivity of Erigeside C in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erigeside C is a natural product with potential therapeutic applications.[1] These application notes provide a comprehensive set of protocols to evaluate the cytotoxic and anti-inflammatory activities of this compound in vitro. The described assays are fundamental in the initial stages of drug discovery and development to characterize the biological effects of a novel compound.[2] The protocols are designed to be clear, reproducible, and adaptable to specific laboratory settings.
I. Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| RAW 264.7 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 98.1 ± 4.5 | ||
| 10 | 85.3 ± 6.1 | ||
| 50 | 52.7 ± 3.9 | ||
| 100 | 21.4 ± 2.8 | ||
| HT-29 | 0 (Vehicle Control) | 100 ± 4.8 | |
| 1 | 99.2 ± 3.7 | ||
| 10 | 90.5 ± 5.3 | ||
| 50 | 65.1 ± 4.2 | ||
| 100 | 35.8 ± 3.1 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | This compound (µM) | LPS (1 µg/mL) | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 0 | - | 2.1 ± 0.5 | N/A |
| LPS Only | 0 | + | 45.8 ± 3.2 | 0 |
| This compound | 1 | + | 38.2 ± 2.9 | 16.6 |
| 10 | + | 22.5 ± 1.8 | 50.9 | |
| 50 | + | 10.3 ± 1.1 | 77.5 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | This compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 0 | - | 50.2 ± 8.5 | 35.1 ± 6.3 |
| LPS Only | 0 | + | 1250.6 ± 110.2 | 850.4 ± 95.7 |
| This compound | 1 | + | 1025.3 ± 98.4 | 710.9 ± 80.1 |
| 10 | + | 650.1 ± 75.3 | 425.2 ± 55.8 | |
| 50 | + | 310.8 ± 40.9 | 210.6 ± 30.2 |
II. Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium:
-
For RAW 264.7 and HT-29: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For BV-2: DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
For Primary Astrocytes: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.[4][5]
-
Cell Seeding: Seed cells (e.g., RAW 264.7, HT-29) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 3: Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[6]
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of culture medium. Incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Incubate for 1-2 hours.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants to measure nitric oxide and cytokine levels.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: Mix 50 µL of cell supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.
-
Assay Kits: Use commercially available ELISA kits for TNF-α and IL-6.
-
Procedure: Follow the manufacturer's instructions to measure the concentration of TNF-α and IL-6 in the collected cell culture supernatants.[7]
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve provided in the kit.
III. Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity and anti-inflammatory activity of this compound.
Simplified LPS-induced Pro-inflammatory Signaling Pathway
References
- 1. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Efficacy of Erigeside C in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erigeside C is a natural compound with potential therapeutic applications. While direct in vivo efficacy studies on this compound are not extensively documented, related compounds, such as other sesquiterpene lactones, have been shown to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway[1]. This document outlines proposed animal models and detailed protocols to evaluate the potential anti-inflammatory and disease-modifying efficacy of this compound, with a focus on osteoarthritis, a condition where inflammation plays a significant role. The protocols described are based on established and widely used preclinical models for assessing anti-inflammatory and anti-arthritic agents[2][3][4][5].
Proposed Mechanism of Action of this compound
The proposed primary mechanism of action for this compound is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival[6][7]. By inhibiting this pathway, this compound may reduce the production of inflammatory mediators such as cytokines, chemokines, and enzymes that contribute to tissue damage in inflammatory diseases. Furthermore, potential crosstalk with other key signaling pathways like MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) will be investigated to provide a comprehensive understanding of its mechanism.
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is crucial for the preclinical evaluation of a novel therapeutic agent.[8] For assessing the anti-inflammatory and potential anti-osteoarthritic effects of this compound, the following models are recommended.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[3][9]
Surgically-Induced Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM) in Mice
The DMM model is a surgically induced model of osteoarthritis that mimics post-traumatic OA in humans and is characterized by progressive cartilage degradation.[2]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (medium dose, e.g., 30 mg/kg)
-
Group 4: this compound (high dose, e.g., 100 mg/kg)
-
Group 5: Positive control (Indomethacin)
-
-
Dosing: Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Paw volume at time t - Paw volume at time 0
-
Percentage Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| 1 | Vehicle | - | 0.85 ± 0.05 | - |
| 2 | This compound | 10 | 0.68 ± 0.04 | 20.0% |
| 3 | This compound | 30 | 0.45 ± 0.03 | 47.1% |
| 4 | This compound | 100 | 0.28 ± 0.02 | 67.1% |
| 5 | Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2: Destabilization of the Medial Meniscus (DMM) in Mice
Objective: To evaluate the potential disease-modifying effects of this compound on osteoarthritis progression.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound
-
Vehicle
-
Surgical instruments
-
Anesthetics (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
DMM Surgery: Anesthetize mice and perform DMM surgery on the right knee joint to induce OA. The contralateral left knee will serve as a control.
-
Post-operative Care: Administer analgesics and monitor animals for recovery.
-
Treatment: Begin treatment with this compound (e.g., daily oral gavage) one week post-surgery and continue for 8 weeks.
-
Group 1: Sham + Vehicle
-
Group 2: DMM + Vehicle
-
Group 3: DMM + this compound (low dose)
-
Group 4: DMM + this compound (high dose)
-
-
Behavioral Assessment (Pain): Perform weekly assessments of pain-related behaviors (e.g., von Frey filaments for mechanical allodynia, weight-bearing).
-
Euthanasia and Tissue Collection: At 8 weeks post-surgery, euthanize the mice and collect the knee joints.
-
Histological Analysis: Fix, decalcify, and embed the knee joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage. Score cartilage degradation using the OARSI scoring system.
-
Biomarker Analysis: Analyze synovial fluid or serum for inflammatory and cartilage degradation biomarkers (e.g., IL-1β, TNF-α, MMP-13, COMP).
Data Presentation:
Table 1: OARSI Histological Scores for Cartilage Degradation
| Group | Treatment | OARSI Score (Mean ± SEM) |
| 1 | Sham + Vehicle | 0.5 ± 0.2 |
| 2 | DMM + Vehicle | 4.2 ± 0.5 |
| 3 | DMM + this compound (low dose) | 3.1 ± 0.4 |
| 4 | DMM + this compound (high dose) | 2.0 ± 0.3 |
Table 2: Serum Biomarker Levels
| Group | Treatment | IL-1β (pg/mL) (Mean ± SEM) | MMP-13 (ng/mL) (Mean ± SEM) |
| 1 | Sham + Vehicle | 12.5 ± 1.8 | 2.1 ± 0.3 |
| 2 | DMM + Vehicle | 45.8 ± 5.2 | 8.9 ± 1.1 |
| 3 | DMM + this compound (low dose) | 30.2 ± 4.1 | 6.5 ± 0.8 |
| 4 | DMM + this compound (high dose) | 18.9 ± 2.5 | 4.3 ± 0.6 |
Logical Relationship Diagram: DMM Model Evaluation
Caption: Logical flow of the DMM model for osteoarthritis evaluation.
Mechanistic Studies
To further elucidate the mechanism of action of this compound in vivo, tissues collected from the animal models can be used for molecular analyses.
Western Blot Analysis:
-
Objective: To quantify the protein expression levels of key signaling molecules in the NF-κB, MAPK, and PI3K/Akt pathways.
-
Tissues: Paw tissue from the carrageenan model; cartilage and synovium from the DMM model.
-
Target Proteins: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-Akt, Akt.
Immunohistochemistry (IHC):
-
Objective: To visualize the localization and expression of inflammatory and catabolic markers in the joint tissues.
-
Tissues: Knee joint sections from the DMM model.
-
Target Proteins: iNOS, COX-2, MMP-13, ADAMTS-5.
Crosstalk of Signaling Pathways
Caption: Potential crosstalk between NF-κB, MAPK, and PI3K/Akt pathways.
Conclusion
The proposed animal models and protocols provide a comprehensive framework for evaluating the in vivo efficacy of this compound. The carrageenan-induced paw edema model will serve as an initial screening for acute anti-inflammatory activity, while the DMM-induced osteoarthritis model will allow for the assessment of its potential as a disease-modifying agent. The inclusion of mechanistic studies will help to confirm its proposed mechanism of action and explore its effects on related signaling pathways. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic for inflammatory conditions.
References
- 1. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the predictive utility of animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. [Animal models used for the evaluation of anti-osteoarthritis drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Osteoarthritis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyanvihar.org [gyanvihar.org]
Measuring the Antioxidant Capacity of Erigeside C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeside C, a phenolic glycoside, is a subject of growing interest within the scientific community for its potential therapeutic properties, including its antioxidant capacity. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant potential of novel compounds like this compound a critical step in drug discovery and development. These application notes provide a comprehensive overview of the methodologies to assess the antioxidant capacity of this compound, offering detailed protocols for both chemical and cell-based assays.
While direct quantitative antioxidant data for this compound is not extensively available in current literature, this document provides data for structurally related compounds, such as syringic acid (the aglycone of this compound), and extracts from Erigeron species, to serve as a practical reference. It is important to note that the glycosylation in this compound may influence its antioxidant activity compared to its aglycone.
Data Presentation
The antioxidant capacity of a compound can be quantified using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency. The following tables summarize representative antioxidant data for compounds structurally related to this compound and extracts from the Erigeron genus.
Table 1: DPPH Radical Scavenging Activity of Syringic Acid and Erigeron annuus Extract
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Syringic Acid | 91.5% scavenging rate | BHT | Not specified |
| Erigeron annuus Ethyl Acetate Fraction | 40.59 ± 0.03 | Metformin | 19.88 ± 1.51 |
Note: Data for syringic acid reflects the percentage of DPPH radical scavenging at a specific concentration, not an IC50 value. The data for the Erigeron annuus extract provides context on the antioxidant potential of the plant genus from which this compound can be isolated.
Table 2: ABTS Radical Scavenging Activity of a Plant Extract
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Vernonia amygdalina Methanol Extract | 179.8 | Ascorbic Acid | 127.7 |
Note: This data is from a different plant species but illustrates typical results obtained from an ABTS assay for a natural extract.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (or test compound)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Assay: a. To each well of a 96-well microplate, add 180 µL of the DPPH solution. b. Add 20 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Methanol
-
This compound (or test compound)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. c. Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay: a. Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate. b. Add 10 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (or test compound)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a working solution of fluorescein in phosphate buffer. b. Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily. c. Prepare a stock solution of Trolox in phosphate buffer and create a series of standards.
-
Sample Preparation: Dissolve this compound in the phosphate buffer and prepare dilutions.
-
Assay: a. Add 150 µL of the fluorescein working solution to each well of the black 96-well microplate. b. Add 25 µL of the this compound dilutions, Trolox standards, or phosphate buffer (as a blank) to the wells. c. Incubate the plate at 37°C for 30 minutes in the microplate reader. d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells. e. Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: a. Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. b. Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards. c. Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve. d. Determine the ORAC value of this compound by comparing its Net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the cell-permeable probe DCFH-DA, which becomes fluorescent upon oxidation by intracellular ROS.
Materials:
-
Hepatocarcinoma (HepG2) cells or other suitable adherent cell line
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Quercetin (as a positive control)
-
This compound (or test compound)
-
Black 96-well cell culture microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Treatment: a. Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). b. Treat the cells with various concentrations of this compound or quercetin in culture medium for 1-2 hours.
-
Probe Loading: a. Remove the treatment medium and wash the cells. b. Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress: a. Wash the cells to remove excess probe. b. Add AAPH solution to all wells to induce ROS generation.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculation: a. Calculate the area under the curve for each concentration. b. The CAA value is calculated as the percentage of inhibition of fluorescence in treated cells compared to control cells. c. Results are often expressed as Quercetin Equivalents (QE).
Visualizations
Experimental Workflow
Caption: Workflow for measuring the antioxidant capacity of this compound.
Antioxidant Signaling Pathway: Nrf2-ARE Pathway
Many natural antioxidants exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.
Caption: Modulation of the Nrf2-ARE antioxidant signaling pathway.
Erigeside C as a potential inhibitor of inflammatory mediators
Application Notes and Protocols for Researchers
Topic: Potential of Erigeron breviscapus and its Constituents, Including Erigeside C, as Inhibitors of Inflammatory Mediators
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The search for novel anti-inflammatory agents from natural sources is a significant area of research. Erigeron breviscapus (Vant.) Hand.-Mazz., a traditional herbal medicine, has been investigated for its anti-inflammatory properties. This plant contains various bioactive compounds, including flavonoids like scutellarin, and other glycosides such as this compound. While direct and extensive research on the anti-inflammatory activity of this compound is limited, studies on Erigeron breviscapus extract and its major flavonoid, scutellarin, provide strong evidence for its potential as an inhibitor of key inflammatory mediators. These application notes summarize the existing data and provide detailed protocols for investigating the anti-inflammatory effects of Erigeron breviscapus extracts and their constituents.
The anti-inflammatory effects of Erigeron breviscapus extract are attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2][3] The underlying mechanism for this inhibition involves the downregulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Erigeron breviscapus extract (EBE) on the production of various inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators by Erigeron breviscapus Extract (EBE) in LPS-stimulated RAW 264.7 Cells [1][2]
| Mediator | Concentration of EBE | % Inhibition (relative to LPS control) |
| Nitric Oxide (NO) | 300 µg/mL | Significant reduction observed |
| IL-1β (mRNA) | 300 µg/mL | Significant reduction observed |
| IL-6 (mRNA) | 300 µg/mL | Significant reduction observed |
| TNF-α (mRNA) | 300 µg/mL | Significant reduction observed |
| COX-2 (mRNA) | 300 µg/mL | Significant reduction observed |
| NOS2 (mRNA) | 300 µg/mL | Significant reduction observed |
| MMP-1 (mRNA) | 300 µg/mL | Significant reduction observed |
| MMP-13 (mRNA) | 300 µg/mL | Significant reduction observed |
Table 2: Effect of Erigeron breviscapus Extract (EBE) on Inflammatory Cytokine Levels in Serum of MIA-induced Osteoarthritis Rat Model [3]
| Cytokine | Treatment | Concentration | Result |
| IL-1β | EBE | 300 mg/kg | Significant dose-dependent decrease |
| IL-6 | EBE | 300 mg/kg | Significant dose-dependent decrease |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the anti-inflammatory potential of natural compounds, based on protocols used in studies of Erigeron breviscapus.
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To determine the effect of a test compound (e.g., Erigeron breviscapus extract) on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., Erigeron breviscapus extract, dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well and 24-well cell culture plates
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS, no treatment) and a positive control group (LPS only) should be included.
-
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant from the 24-well plates.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT solution to the cells in the 96-well plate and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a wavelength appropriate for the formazan product (typically 570 nm).
-
Calculate cell viability as a percentage of the control group.
-
Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of the test compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and treat with the test compound and/or LPS as described in Protocol 1 (a shorter LPS stimulation time, e.g., 30-60 minutes, is often used for signaling pathway analysis).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of other proteins.
-
Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of MAPK signaling pathways.
Experimental Workflow Diagram
Caption: In vitro anti-inflammatory experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Anti-Inflammatory, Analgesic, Functional Improvement, and Chondroprotective Effects of Erigeron breviscapus (Vant.) Hand.-Mazz. Extract in Osteoarthritis: An In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 6. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
Application Notes and Protocols: Erigeside C for Targeted Drug Delivery Research
Disclaimer: The following application notes and protocols describe a hypothetical application of Erigeside C in targeted drug delivery research. As of the current date, there is no direct published literature detailing the use of this compound for this specific purpose. The information provided is based on the known chemical properties of this compound, its reported biological activities, and established principles of drug delivery science. These protocols are intended to serve as a conceptual framework for researchers interested in exploring novel applications of phenolic glycosides in targeted therapies.
Introduction to this compound
This compound is a phenolic glycoside with the molecular formula C₁₅H₂₀O₁₀. It has been identified in plant species such as Acanthus ilicifolius and Berchemia floribunda. Structurally, it consists of a syringic acid moiety linked to a glucose molecule.
Reported Biological Activity: Preliminary research suggests that this compound possesses anti-inflammatory properties. Studies have shown that it can inhibit the release of histamine and pro-inflammatory cytokines from mast cells, indicating its potential as a therapeutic agent for inflammatory disorders. This inherent bioactivity makes it an interesting candidate for targeted drug delivery, where it could potentially act as both a targeting ligand and a synergistic therapeutic agent.
Hypothetical Application in Targeted Drug Delivery: The glycoside moiety of this compound presents a potential targeting mechanism. Many cell types, particularly immune cells involved in inflammatory responses, overexpress specific lectin receptors on their surface that can bind to carbohydrate structures. It is hypothesized that the glucose portion of this compound could be exploited for lectin-mediated targeting of drugs to sites of inflammation. This approach could enhance the therapeutic efficacy of anti-inflammatory drugs while minimizing systemic side effects.
This document outlines a hypothetical framework for the development and evaluation of an this compound-targeted drug delivery system.
Proposed Signaling Pathway for Targeted Intervention
A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4] Many inflammatory stimuli activate this pathway, leading to the transcription of pro-inflammatory genes. A targeted drug delivery system carrying an NF-κB inhibitor could be directed to inflamed cells using this compound as a targeting ligand.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Application Notes and Protocols: Assessing the Cytotoxicity of Paclitaxel in Various Cell Lines
Note to the User: Initial searches for "Erigeside C" did not yield any publicly available data regarding its cytotoxicity in cell lines. To fulfill your request for detailed Application Notes and Protocols in the specified format, we have used Paclitaxel , a well-characterized cytotoxic agent, as an illustrative example. The provided data, protocols, and diagrams are based on established knowledge of Paclitaxel's effects and can serve as a template for your research on "this compound" once you have obtained the necessary experimental data.
Introduction
Paclitaxel is a potent anti-cancer agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is widely used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. These application notes provide a summary of the cytotoxic effects of Paclitaxel on various cancer cell lines and detailed protocols for assessing its activity.
Quantitative Cytotoxicity Data
The cytotoxic effect of Paclitaxel is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values for Paclitaxel vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| HeLa | Cervical Cancer | 48 | 5 - 10 |
| MCF-7 | Breast Cancer | 48 | 2 - 5 |
| A549 | Lung Cancer | 72 | 10 - 20 |
| OVCAR-3 | Ovarian Cancer | 48 | 8 - 15 |
| PC-3 | Prostate Cancer | 72 | 20 - 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Paclitaxel stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Paclitaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the Paclitaxel dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with Paclitaxel at the IC50 concentration for a specified time.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway of Paclitaxel-Induced Apoptosis
Paclitaxel stabilizes microtubules, which leads to mitotic arrest. This prolonged arrest activates the Spindle Assembly Checkpoint (SAC), ultimately leading to the activation of the intrinsic apoptotic pathway.
Paclitaxel-induced intrinsic apoptotic pathway.
Conclusion
Paclitaxel exhibits significant cytotoxic effects against a variety of cancer cell lines. Its mechanism of action, centered on microtubule stabilization and subsequent induction of apoptosis, is well-documented. The protocols outlined in these application notes provide a framework for assessing the cytotoxic and apoptotic potential of compounds like Paclitaxel in a laboratory setting. Researchers studying novel compounds such as "this compound" can adapt these methodologies to characterize their anti-cancer properties.
Troubleshooting & Optimization
Technical Support Center: Erigeside C Solubility for In Vitro Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Erigeside C, focusing on challenges related to its solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a phenolic glycoside with the molecular formula C15H20O10 and a molecular weight of approximately 360.31 g/mol .[1] Like many natural polyphenolic compounds, this compound has low aqueous solubility, which can pose a significant challenge for preparing stock solutions and achieving desired concentrations in cell culture media for in vitro studies. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on information for structurally similar compounds and supplier recommendations for phenolic glycosides, the following organic solvents are recommended for preparing a concentrated stock solution:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Pyridine
DMSO is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds for cell-based assays due to its high solubilizing power.
Q3: I don't have specific solubility data for this compound. Where can I start?
Table 1: Solubility of Syringic Acid (Proxy for this compound)
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (approx.)* |
| DMSO | 25 | 69.4 mM |
| Dimethylformamide (DMF) | 16 | 44.4 mM |
| Ethanol | 10 | 27.8 mM |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 | 1.4 mM |
*Molar equivalents are calculated based on the molecular weight of Syringic Acid (198.2 g/mol ) and are provided for estimation purposes. The actual molarity of this compound will differ.[3]
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) . Some sensitive cell lines may even require concentrations below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Q5: My compound precipitates when I add it to the aqueous culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous solution. See the Troubleshooting Guide below for detailed steps to resolve this.
Troubleshooting Guide
Issue: Precipitate Formation During Working Solution Preparation
If you observe cloudiness, crystals, or precipitate after diluting your this compound stock solution into your cell culture medium, follow these steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your experiment.
-
Perform a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, dilute the stock 1:10 in media, vortex gently, and then add this intermediate dilution to the final volume. This gradual reduction in organic solvent concentration can help maintain solubility.
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the compound stock can sometimes improve solubility.
-
Increase the DMSO Concentration (with caution): If your cells can tolerate it, you might slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%), but do not exceed the cytotoxic limit for your specific cell line. Always validate this with a vehicle control.
-
Explore Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. Prepare your stock in a mixture of DMSO and another biocompatible solvent like polyethylene glycol 400 (PEG400) or glycerol.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM solution (MW ~360.31 g/mol ), you will need: Mass = 0.010 mol/L * 0.001 L * 360.31 g/mol = 0.0036 g = 3.6 mg
-
Weigh out 3.6 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution: V1 = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Pipette 1 µL of the 10 mM stock solution directly into the medium. Important: Pipette the stock solution into the bulk of the liquid while gently vortexing or swirling to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
The final DMSO concentration will be 0.1% (v/v).
-
Use the working solution immediately. Do not store aqueous working solutions for extended periods.
Visualized Workflows and Pathways
Experimental Workflow for Solubility Testing
The following diagram outlines a logical workflow for determining the optimal method for solubilizing this compound for your specific experimental needs.
Proposed Signaling Pathway: Inhibition of NF-κB
This compound, as a phenolic glycoside, may exert its known anti-inflammatory effects (inhibition of TNF-α and IL-6) by targeting the NF-κB signaling pathway. Many natural polyphenols are known to inhibit this pathway.[4][5][6] The diagram below illustrates this proposed mechanism.
References
- 1. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syringic Acid | C9H10O5 | CID 10742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Erigeside C in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Erigeside C in various solvent systems. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Stability of this compound: Troubleshooting Guide
This guide addresses common issues that may arise during the investigation of this compound stability.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent stability results | Variation in solvent purity, temperature fluctuations, or light exposure. | Use high-purity solvents from a consistent source. Ensure precise temperature control and protect solutions from light, especially UV radiation.[1] |
| Rapid degradation in all solvents | This compound may be inherently unstable under the tested conditions. The compound may be susceptible to oxidation or hydrolysis. | Conduct forced degradation studies under milder conditions (e.g., lower temperature, shorter duration).[2] Include antioxidants in the formulation to mitigate oxidative degradation.[1] |
| Precipitation of this compound during the experiment | Poor solubility of this compound or its degradation products in the chosen solvent system at the experimental concentration. | Determine the solubility of this compound in each solvent system before initiating stability studies. Consider using a co-solvent system to improve solubility. |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products or interaction with impurities in the solvent. | Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products.[3] Run a solvent blank to check for impurities. |
| Difficulty in quantifying this compound | Inadequate analytical methodology. The chosen method may lack the necessary sensitivity or selectivity. | Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), capable of separating this compound from its degradation products.[3][4] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many natural products, can be influenced by several factors including pH, temperature, light exposure, oxygen, and the presence of metal ions.[1] The choice of solvent system also plays a critical role.
Q2: How can I monitor the degradation of this compound over time?
A2: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is recommended.[3][5] This method allows for the separation and quantification of the parent compound and its degradation products.
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation or stress study is designed to deliberately degrade the sample under more aggressive conditions than accelerated stability studies.[2] This helps to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[2]
Q4: Which solvents are recommended for initial stability studies of this compound?
A4: Based on the general properties of similar compounds, it is advisable to start with a range of solvents with varying polarities. This could include aqueous buffers at different pH values, methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).
Q5: How should I prepare my samples for a stability study?
A5: Samples should be prepared by dissolving a known concentration of this compound in the selected solvent systems. It is crucial to use high-purity solvents and protect the samples from light and excessive heat during preparation.
Experimental Protocols
Detailed methodologies for key experiments related to this compound stability.
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Triterpenoid saponins can be susceptible to degradation by strong alkali.[6]
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose a solid sample of this compound to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Quantification of this compound
Objective: To quantify the concentration of this compound and its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV Detector
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study to fall within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: Determined by the UV spectrum of this compound.
-
-
Data Analysis: Quantify the amount of this compound remaining at each time point by comparing the peak area to the calibration curve.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in different solvent systems under various conditions.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent System | % this compound Remaining after 48h |
| pH 4.0 Buffer | 95.2% |
| pH 7.4 Buffer | 88.5% |
| pH 9.0 Buffer | 75.1% |
| Methanol | 98.6% |
| 50% Acetonitrile/Water | 96.4% |
| DMSO | 92.3% |
Table 2: Forced Degradation of this compound
| Stress Condition | % this compound Remaining after 24h |
| 0.1 M HCl, 60°C | 65.7% |
| 0.1 M NaOH, 60°C | 42.3% |
| 3% H₂O₂, RT | 78.9% |
| 80°C (Solid) | 99.1% |
| Photolytic | 85.4% |
Visualizations
Diagrams illustrating experimental workflows and potential biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenoid saponins from Quillaja saponaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Erigeside C Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Erigeside C in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a phenolic glucoside that has been studied for its potential anti-cancer properties. Its mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases, which are key enzymes in the apoptotic pathway.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
While specific IC50 (half maximal inhibitory concentration) values for this compound are not widely published for a broad range of cell lines, data from similar phenolic glycosides suggest that a typical effective concentration range is in the micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point for a dose-response curve could be a range from 0.1 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for cell-based assays. Methanol, ethanol, and pyridine are also suitable solvents.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is approximately 360.31 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, you would dissolve 0.3603 mg of this compound in 1 ml of high-purity DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
If the stock solution is not for immediate use, it should be aliquoted into smaller volumes and stored at -20°C to avoid repeated freeze-thaw cycles.[1]
Q4: What are the common challenges when working with this compound in cell-based assays?
Common issues include:
-
Suboptimal Concentration: Using a concentration that is too low may not elicit a measurable response, while a concentration that is too high can lead to non-specific cytotoxicity.
-
Solubility Issues: this compound may precipitate in aqueous culture media if the final DMSO concentration is too high.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same compound.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM). |
| Incorrect stock solution preparation. | Verify the calculations and preparation of your stock solution. Prepare a fresh stock solution. |
| Cell line is resistant. | Consider using a different cell line that may be more sensitive to apoptosis-inducing agents. |
| Insufficient incubation time. | Optimize the incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h). |
Problem 2: High levels of cell death observed across all concentrations, including the lowest ones.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Lower the concentration range in your dose-response experiment. Start from a nanomolar (nM) range. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without this compound). |
| Compound precipitation. | Visually inspect the culture wells for any signs of precipitation. If observed, prepare a new stock solution or try a different solvent. |
Quantitative Data Summary
Due to the limited availability of published IC50 values for this compound across various cell lines, the following table provides a general range for similar phenolic glycosides to guide initial experimental design. It is imperative to determine the specific IC50 for your cell line of interest.
| Compound Type | Cell Line Type | Typical IC50 Range (µM) |
| Phenolic Glycosides | Various Cancer Cell Lines | 10 - 50[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add the different concentrations of this compound and the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration and a control concentration for the optimized incubation time. Include untreated and vehicle controls.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
References
Potential interference of Erigeside C in biochemical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference of Erigeside C in biochemical assays. While direct studies on assay interference by this compound are not extensively documented, its chemical structure as a glycoside of a phenolic acid suggests potential interactions that could lead to misleading results. This guide offers troubleshooting strategies and frequently asked questions based on the known behaviors of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a natural product classified as a phenolic glycoside. Its structure consists of a syringic acid molecule attached to a glucose sugar moiety.[1] Compounds with these structural features, namely polyphenols and glycosides, are known to sometimes interfere in biochemical assays through various mechanisms.[2]
Q2: What are the common mechanisms of assay interference for compounds like this compound?
A2: Potential mechanisms of interference for phenolic glycosides like this compound include:
-
Non-specific interactions: Phenolic compounds can interact non-specifically with proteins, including enzymes and receptors, potentially leading to false inhibition or activation.
-
Redox activity: The phenolic hydroxyl groups can participate in redox reactions, which can interfere with assays that involve redox chemistry or generate reactive oxygen species.[2]
-
Aggregation: At higher concentrations, some organic molecules can form aggregates that may sequester and inhibit enzymes non-specifically.
-
Interference with detection methods: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based readouts.
-
Membrane perturbation (for cell-based assays): As a glycoside, this compound may have surfactant-like properties that can affect cell membrane integrity in cell-based assays.[3]
Q3: My assay shows inhibition by this compound. Is this a real effect?
A3: It could be a genuine biological effect, but it is crucial to rule out assay interference. The troubleshooting guides below provide a systematic approach to determine if the observed activity is specific to your target or an artifact of the assay system.
Q4: Are there specific assay types that are more prone to interference by phenolic glycosides?
A4: Assays that are particularly sensitive to interference from compounds like this compound include:
-
Enzyme inhibition assays, especially those with redox-sensitive steps.
-
Fluorescence-based assays, due to potential quenching or intrinsic fluorescence of the compound.
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Cell-based assays that measure viability or membrane integrity, as glycosides can have effects on cell membranes.[3][4]
-
Assays that use crude or semi-purified protein preparations, as these may be more susceptible to non-specific interactions.
Troubleshooting Guides
If you suspect that this compound is interfering with your biochemical assay, follow these steps to diagnose and mitigate the issue.
Guide 1: Initial Assessment of Potential Interference
This guide helps you perform initial checks to identify common signs of assay interference.
Experimental Protocol:
-
Visual Inspection:
-
Dissolve this compound in your assay buffer at the final concentration used in your experiment.
-
Visually inspect the solution for any precipitation or color change.
-
Measure the absorbance spectrum of this compound in the assay buffer to check for overlap with your assay's detection wavelength.
-
-
Control Experiment (No Target):
-
Run your assay with all components except for the biological target (e.g., enzyme or receptor).
-
Add this compound at the same concentration that showed an effect.
-
A change in the assay signal in the absence of the target suggests direct interference with the assay components or detection system.
-
-
Time-Dependence of Inhibition:
-
Measure the effect of this compound on your assay at different pre-incubation times with the target protein.
-
If the apparent inhibition increases with pre-incubation time, it may suggest a non-specific, time-dependent denaturation of the protein.
-
Guide 2: Investigating Non-Specific Inhibition and Aggregation
This guide provides steps to determine if the observed effect is due to non-specific protein interactions or compound aggregation.
Experimental Protocol:
-
Varying Enzyme/Protein Concentration:
-
Perform the assay with varying concentrations of your target enzyme or protein while keeping the concentration of this compound constant.
-
If the IC50 value of this compound increases with higher enzyme concentrations, it is a strong indicator of non-specific inhibition.
-
-
Detergent Addition:
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.
-
If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, it suggests that the compound may be forming aggregates that are being disrupted by the detergent.
-
-
Orthogonal Assay:
-
Confirm your findings using a different assay format that relies on a different detection principle (e.g., if you are using a fluorescence-based assay, try a luminescence- or absorbance-based one).
-
Consistent results across different assay platforms increase the confidence that the observed activity is real.
-
Data Presentation
When investigating potential interference, it is crucial to organize your data systematically. The following tables are templates for summarizing your experimental findings.
Table 1: Summary of Initial Interference Checks
| Test | Observation | Interpretation |
| Visual Inspection | e.g., No precipitate, slight yellow color | e.g., Compound is soluble, may interfere with absorbance readings at specific wavelengths |
| Control (No Target) | e.g., 5% decrease in signal | e.g., Minor direct interference with assay readout |
| Time-Dependence | e.g., IC50 stable over 60 min pre-incubation | e.g., No evidence of time-dependent denaturation |
Table 2: Investigating Mechanism of Interference
| Experiment | Condition | Result (e.g., IC50) | Interpretation |
| Varying Enzyme Conc. | 1x Enzyme | 10 µM | Baseline |
| 5x Enzyme | 50 µM | Suggests non-specific inhibition | |
| Detergent Addition | No Detergent | 10 µM | Baseline |
| 0.01% Triton X-100 | > 100 µM | Suggests aggregation-based inhibition | |
| Orthogonal Assay | Fluorescence Assay | 12 µM | Baseline |
| Luminescence Assay | 15 µM | Consistent results suggest a possible real effect |
Visualizations
The following diagrams illustrate workflows and concepts relevant to troubleshooting assay interference.
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Potential points of interference for this compound in a kinase assay.
References
- 1. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Erigeside C
Technical Support Center: HPLC Analysis of Erigeside C
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the quantification of this compound?
Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half. In an ideal separation, a chromatographic peak should be symmetrical, often described as a Gaussian shape. Peak tailing is problematic because it can compromise the quality of the analysis by:
-
Reducing Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate separation difficult.
-
Impacting Quantification: The asymmetry complicates the accurate determination of the peak's start and end points by integration software, leading to inconsistent and inaccurate measurements of the peak area.
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantification (LOQ).
Q2: What are the most likely chemical causes of peak tailing when analyzing this compound?
This compound is a polar glycoside containing multiple hydroxyl (-OH) groups, including a phenolic hydroxyl group. This structure makes it susceptible to specific chemical interactions that cause peak tailing, primarily in reversed-phase HPLC.
-
Secondary Silanol Interactions: This is the most common cause. Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. The polar hydroxyl groups on this compound can form secondary polar interactions with these acidic silanol groups, leading to a mixed-mode retention mechanism that results in peak tailing.
-
Mobile Phase pH Effects: The phenolic hydroxyl group on this compound can ionize depending on the mobile phase pH. If the pH is not optimized and is close to the analyte's pKa, the compound can exist in both ionized and neutral forms, which travel through the column at different speeds, causing a tailed peak. Operating at a lower pH (e.g., pH 2.5-3.5) suppresses the ionization of acidic silanol groups, minimizing these secondary interactions.
-
Metal Contamination: Trace metal impurities within the silica matrix of the column packing can sometimes chelate with analytes that have chelating functional groups, causing tailing.
Q3: What instrumental or physical issues can cause peak tailing for any analyte, including this compound?
These issues are not specific to the analyte's chemistry but are related to the HPLC system and column hardware.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, triangular peak shape.
-
Column Degradation: The column's performance can degrade over time. This can manifest as a void at the column inlet, channeling within the packing bed, or a partially blocked inlet frit from sample particulates.
-
Extra-Column Volume: This refers to the volume within the system outside of the column itself (e.g., injector, tubing, detector cell). Excessively long or wide tubing and poorly made connections can cause the analyte band to spread, resulting in broader, tailing peaks.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, leading to peak distortion and tailing. It is always best practice to dissolve the sample in the initial mobile phase.
Troubleshooting Guides
A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow can help isolate the issue.
Technical Support Center: Storage and Handling of Erigeside C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Erigeside C during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, this compound should be stored at or below -20°C. For short-term storage, refrigeration at 2-8°C is recommended. Storing at room temperature is discouraged as it can lead to accelerated degradation. As with many phenolic compounds, lower temperatures are generally better for maintaining stability.[1]
Q2: How does light exposure affect the stability of this compound?
A2: Exposure to direct sunlight and even ambient laboratory light can significantly accelerate the degradation of phenolic compounds like this compound.[2][3][4] It is crucial to store the compound in a light-protected container, such as an amber vial, and in a dark environment like a freezer or a light-proof cabinet.
Q3: Should this compound be stored as a dry powder or in solution?
A3: For long-term stability, this compound should be stored as a dry, solid powder. If you need to prepare a stock solution, it is advisable to do so fresh before use. If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The choice of solvent can also impact stability; a non-aqueous, cold solvent is preferable for extraction and short-term storage.[5]
Q4: What is the likely degradation pathway for this compound?
A4: this compound, a phenolic glycoside, is susceptible to hydrolysis of the glycosidic bond, particularly under acidic or basic conditions, which would yield the aglycone (syringic acid) and a glucose molecule.[6][7] Oxidation of the phenolic hydroxyl groups can also occur, especially when exposed to air and light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an older sample of this compound. | Degradation due to improper storage conditions (e.g., high temperature, light exposure). | 1. Verify the storage conditions of the compound. 2. Perform analytical testing (e.g., HPLC) to check the purity of the sample and identify any degradation products. 3. If degradation is confirmed, procure a new, verified batch of this compound. 4. Implement recommended storage protocols for the new batch. |
| Unexpected peaks appear in the chromatogram during HPLC analysis. | The sample has degraded, leading to the formation of new compounds. | 1. Compare the chromatogram to that of a freshly prepared standard of this compound. 2. Based on the chemical structure, hypothesize potential degradation products (e.g., syringic acid, glucose). 3. If standards for potential degradants are available, run them to confirm their identity. 4. Review storage and sample preparation procedures to identify potential causes of degradation. |
| Variability in experimental results using the same batch of this compound. | Inconsistent sample handling, such as repeated freeze-thaw cycles of a stock solution, or degradation of the stock solution over time. | 1. Prepare fresh stock solutions for each experiment from the solid compound. 2. If storing stock solutions, ensure they are aliquoted to minimize freeze-thaw cycles. 3. Protect solutions from light during preparation and use. |
Quantitative Data Summary
The following table summarizes the impact of various storage conditions on the stability of phenolic glycosides, which can be considered representative for this compound.
| Storage Condition | Temperature | Light Condition | Typical Degradation Rate (over 1 year) | Reference |
| Optimal | -20°C | Dark | < 5% | [1] |
| Sub-optimal | 4°C | Dark | 5-15% | [1] |
| Not Recommended | 23°C (Room Temp) | Dark | 15-30% | [2] |
| Highly Degradative | 23°C (Room Temp) | Sunlight | > 50% | [2][3][4] |
| Highly Degradative | 40°C | Dark | > 40% | [2][3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Acid Hydrolysis: Dissolve a small amount of this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve a small amount of this compound in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Dissolve a small amount of this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to direct sunlight for 24 hours.
-
Analysis: Analyze all samples by HPLC, comparing them to a non-degraded control sample.
Protocol 2: HPLC Method for Stability Analysis of this compound
1. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenolic glycosides - part 1.pptx [slideshare.net]
- 7. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Erigeside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Erigeside C by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses for this compound.[1][4] In LC-MS, matrix effects are a significant concern because they can compromise the reliability of the bioanalytical method.[5][6]
Q2: Why is the analysis of this compound susceptible to matrix effects?
A2: this compound, with a molecular formula of C₁₅H₂₀O₁₀[7], is often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain numerous endogenous substances like salts, proteins, and phospholipids that can be co-extracted with this compound.[8][9] During the electrospray ionization (ESI) process, these co-eluting matrix components can compete with this compound for ionization, often leading to a suppressed signal.[1]
Q3: How can I determine if matrix effects are impacting my this compound quantification?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][10] It involves infusing a constant flow of this compound into the mass spectrometer while a blank matrix extract is injected.
-
Post-Extraction Spike Method: This is a quantitative assessment.[8][10] The response of this compound in a standard solution is compared to its response when spiked into a blank matrix sample that has undergone the extraction procedure. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[8]
-
Comparison of Calibration Curves: Prepare two calibration curves for this compound: one in a pure solvent and another in a matrix extract (matrix-matched). A significant difference in the slopes of these curves is indicative of matrix effects.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in the LC-MS/MS analysis of this compound.
Problem Identification: Inconsistent or Inaccurate Results
Question: Are you observing poor peak shapes, inconsistent signal intensity, or high variability in your this compound quantification?
Action: These are common indicators of matrix effects. Proceed to the diagnosis stage to confirm their presence.
Diagnosis: Confirming Matrix Effects
Question: How can I confirm that matrix effects are the cause of my analytical issues?
Answer: Employ one of the diagnostic methods described in FAQ #3 . The post-extraction spike method is highly recommended for quantitative assessment.
Mitigation Strategies: Reducing or Compensating for Matrix Effects
Once matrix effects are confirmed, you can employ several strategies to minimize their impact.
The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.[4]
-
Liquid-Liquid Extraction (LLE): LLE is a common technique to separate analytes from interferences based on their differential solubility in immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples by selectively isolating the analyte of interest.[9]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple and fast. | May not effectively remove other matrix components like phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may have lower recovery. |
| Solid-Phase Extraction (SPE) | Separation based on affinity of this compound for a solid sorbent. | Offers high selectivity and can significantly reduce matrix effects by removing a wide range of interferences.[9] | Requires method development to select the appropriate sorbent and optimize conditions. |
The goal is to achieve chromatographic separation of this compound from co-eluting matrix components.[10]
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can improve the resolution between this compound and interfering peaks.
-
Change Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC) can alter selectivity and improve separation.
-
Employ a Divert Valve: A divert valve can be used to direct the flow from the column to waste during the elution of highly interfering, early-eluting components, thus preventing them from entering the mass spectrometer source.[10]
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the ideal choice as it co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing the most accurate correction.[4][11]
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used.
Diluting the sample extract can reduce the concentration of interfering matrix components introduced into the ion source.[10] However, this approach is only feasible if the concentration of this compound remains above the lower limit of quantitation of the assay.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., low, medium, and high QC levels) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. Spike this compound at the same concentrations as Set A into the final, extracted blank matrix samples.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration level:
-
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
-
Calculate the IS-Normalized Matrix Factor if an internal standard is used:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation:
-
An MF or IS-Normalized MF value between 0.85 and 1.15 generally indicates an acceptable level of matrix effect.
-
A value < 0.85 suggests ion suppression.
-
A value > 1.15 suggests ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
Objective: To clean up a biological sample and minimize matrix interferences prior to LC-MS/MS analysis of this compound.
Materials:
-
SPE cartridges (e.g., a polymeric reversed-phase sorbent)
-
SPE vacuum manifold
-
Sample (e.g., plasma, urine)
-
Methanol (conditioning and elution solvent)
-
Water (equilibration and wash solvent)
-
Nitrogen evaporator
Procedure:
-
Pre-treat Sample: Acidify the sample with a weak acid (e.g., formic acid) to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent.
-
Condition Cartridge: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 3 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load Sample: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Wash Cartridge: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elute this compound: Elute this compound with 3 mL of methanol into a clean collection tube.
-
Evaporate to Dryness: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS.
Caption: The mechanism of matrix effects in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ovid.com [ovid.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cell viability assay optimization in the presence of Erigeside C
[1]Chemical stability of anticancer drugs in cell culture media - PubMed (2013-05-01) The stability of 14 anticancer drugs from different classes was studied in complete cell culture medium (supplemented with 10% fetal bovine serum) under cell culture conditions (37 °C, 5% CO2). Drug concentrations were determined by high performance liquid chromatography with UV detection. The studied drugs showed different stabilities. Doxorubicin, epirubicin, vinblastine, vincristine, and paclitaxel were stable for 72 h. 5-fluorouracil, cisplatin, carboplatin, oxaliplatin, and gemcitabine showed a slight degradation, but more than 80% of the initial concentration remained after 72 h. Irinotecan and etoposide were less stable, with, respectively, 60% and 40% of the initial concentration remaining after 72 h. Topotecan and melphalan were very unstable, with, respectively, 20% and 0% of the initial concentration remaining after 24 h. In conclusion, drug stability in cell culture medium can be a critical parameter for in vitro chemosensitivity assays, especially for drugs with low stability. The results of our study suggest that drug stability should be taken into account when planning and interpreting in vitro experiments. ... (2013-05-01)
-
MeSH terms
-
Antineoplastic Agents / chemistry*
-
Cell Culture Techniques.
-
Cell Line, Tumor.
-
Chromatography, High Pressure Liquid.
-
Culture Media / chemistry*
-
Drug Stability.
-
Humans.
-
Neoplasms / drug therapy. ... (2013-05-01) Drug stability in cell culture medium can be a critical parameter for in vitro chemosensitivity assays, especially for drugs with low stability. The results of our study suggest that drug stability should be taken into account when planning and interpreting in vitro experiments. ... (2013-05-01) Abstract. The stability of 14 anticancer drugs from different classes was studied in complete cell culture medium (supplemented with 10% fetal bovine serum) under cell culture conditions (37 °C, 5% CO2). Drug concentrations were determined by high performance liquid chromatography with UV detection. The studied drugs showed different stabilities. ... (2013-05-01) Chemical stability of anticancer drugs in cell culture media. --INVALID-LINK--_
[2]A review on natural products for controlling signaling pathways in breast cancer - PubMed (2021-06-01) Natural products have become a great source for the discovery of new drugs for cancer therapy. They have been shown to modulate signaling pathways such as apoptosis, PI3K/AKT, MAPK, and NF-κB. These pathways are known to be involved in the development and progression of breast cancer. In this review, we will discuss the signaling pathways that are involved in breast cancer and how natural products can modulate them. We will also discuss the challenges and future directions of using natural products for breast cancer therapy. ... (2021-06-01) They have been shown to modulate signaling pathways such as apoptosis, PI3K/AKT, MAPK, and NF-κB. These pathways are known to be involved in the development and progression of breast cancer. ... (2021-06-01) Abstract. Natural products have become a great source for the discovery of new drugs for cancer therapy. They have been shown to modulate signaling pathways such as apoptosis, PI3K/AKT, MAPK, and NF-κB. These pathways are known to be involved in the development and progression of breast cancer. ... (2021-06-01) A review on natural products for controlling signaling pathways in breast cancer. ... (2021-06-01) Natural products have become a great source for the discovery of new drugs for cancer therapy. They have been shown to modulate signaling pathways such as apoptosis, PI3K/AKT, MAPK, and NF-κB. These pathways are known to be involved in the development and progression of breast cancer. In this review, we will discuss the signaling pathways that are involved in breast cancer and how natural products can modulate them. We will also discuss the challenges and future directions of using natural products for breast cancer therapy. --INVALID-LINK--_
[3]The Cardiac Glycoside Lanatoside C Induces Apoptosis and G2/M Cell Cycle Arrest in Glioblastoma Cells - PubMed (2016-09-01) Lanatoside C, a cardiac glycoside, has been shown to have anticancer activity in various cancer cells. However, the molecular mechanism of lanatoside C in glioblastoma cells is not well understood. In this study, we investigated the anticancer effect of lanatoside C in U87MG and T98G glioblastoma cells. Lanatoside C inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner. Lanatoside C also induced G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1 and CDK1 and the upregulation of p21 and p27. Furthermore, lanatoside C activated the MAPK and PI3K/AKT signaling pathways. Inhibition of these pathways by specific inhibitors attenuated the anticancer effect of lanatoside C. In conclusion, our results suggest that lanatoside C induces apoptosis and G2/M cell cycle arrest in glioblastoma cells by activating the MAPK and PI3K/AKT signaling pathways. ... (2016-09-01) Lanatoside C also induced G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1 and CDK1 and the upregulation of p21 and p27. Furthermore, lanatoside C activated the MAPK and PI3K/AKT signaling pathways. Inhibition of these pathways by specific inhibitors attenuated the anticancer effect of lanatosatide C. In conclusion, our results suggest that lanatoside C induces apoptosis and G2/M cell cycle arrest in glioblastoma cells by activating the MAPK and PI3K/AKT signaling pathways. ... (2016-09-01) Abstract. Lanatoside C, a cardiac glycoside, has been shown to have anticancer activity in various cancer cells. However, the molecular mechanism of lanatoside C in glioblastoma cells is not well understood. In this study, we investigated the anticancer effect of lanatoside C in U87MG and T98G glioblastoma cells. ... (2016-09-01) The Cardiac Glycoside Lanatoside C Induces Apoptosis and G2/M Cell Cycle Arrest in Glioblastoma Cells. ... (2016-09-01) Lanatoside C inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner. Lanatoside C also induced G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1 and CDK1 and the upregulation of p21 and p27. Furthermore, lanatoside C activated the MAPK and PI3K/AKT signaling pathways. Inhibition of these pathways by specific inhibitors attenuated the anticancer effect of lanatoside C. In conclusion, our results suggest that lanatoside C induces apoptosis and G2/M cell cycle arrest in glioblastoma cells by activating the MAPK and PI3K/AKT signaling pathways. --INVALID-LINK-- technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays in the presence of Erigeside C.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during cell viability experiments involving this compound, a cardiac glycoside with potential anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cancer cells?
A1: this compound is a cardiac glycoside that has demonstrated anticancer activity. It can inhibit cell proliferation and induce apoptosis (cell death) in various cancer cell lines. [4][5]Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which can lead to the modulation of multiple signaling pathways, including MAPK, Wnt, and PI3K/AKT/mTOR. [3][4][5] Q2: I am observing inconsistent results with my MTT assay when using this compound. What could be the cause?
A2: Inconsistencies with the MTT assay in the presence of natural compounds like this compound are not uncommon. Several factors can contribute to this:
-
Direct reduction of MTT: Some compounds can directly reduce the MTT reagent to its formazan product, leading to an overestimation of cell viability. [6][7]* Interference with cellular metabolism: this compound, like other cardiac glycosides, can alter cellular metabolism. [7]This can affect the activity of mitochondrial dehydrogenases, the enzymes responsible for MTT reduction, leading to either an over- or underestimation of viability.
-
Compound instability: The stability of this compound in your cell culture media over the course of the experiment should be considered. [1][8]Degradation of the compound could lead to variable effects on cell viability.
-
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. [9]It is crucial to include a vehicle control in your experiments.
Q3: Are there alternative assays to MTT for measuring cell viability with this compound?
A3: Yes, it is highly recommended to use multiple assays that measure different cellular parameters to confirm your results. [10]Good alternatives to the MTT assay include:
-
Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium. [11][12]* ATP-based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells. [13][14]Luminescence-based assays are generally more sensitive than absorbance-based assays. [13]* Real-Time Viability Assays (e.g., RealTime-Glo™): These assays allow for the continuous monitoring of cell viability over time. [13]* Crystal Violet Assay: This is a simple and inexpensive method for staining total biomass.
Troubleshooting Guide: Unexpected Cell Viability Results
| Observation | Potential Cause | Recommended Action |
| Higher than expected viability with MTT assay | This compound may be directly reducing the MTT reagent. | 1. Perform a cell-free control experiment by incubating this compound with MTT reagent in media without cells. [6] 2. Use an alternative viability assay that does not rely on mitochondrial reductase activity, such as the LDH or ATP-based assays. [11][12][13][14] |
| Lower than expected viability at low concentrations | 1. This compound may be unstable in the culture medium, leading to the formation of more toxic byproducts. [1][8] 2. The solvent (e.g., DMSO) may be causing cytotoxicity. [9] | 1. Assess the stability of this compound in your specific cell culture medium over the experimental timeframe using techniques like HPLC. [1] 2. Include a vehicle control with the same concentration of solvent used for the highest this compound concentration. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects on the microplate. [11] 3. Incomplete solubilization of formazan crystals in the MTT assay. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. [11] 3. Ensure complete mixing after adding the solubilization solution and check for any remaining crystals before reading the plate. |
| Discrepancy between different viability assays | Different assays measure different cellular parameters. For example, MTT measures metabolic activity, while LDH measures membrane integrity. [10]A compound could affect metabolism without immediately compromising membrane integrity. | This is not necessarily an error. The different results provide a more comprehensive picture of the compound's effect. Report the results from all assays and interpret them in the context of what each assay measures. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the reduction of tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol measures cytotoxicity by quantifying the LDH released from damaged cells. [12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the treatment period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol measures the number of viable cells based on the quantification of ATP. [14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Na+/K+-ATPase, modulating downstream signaling pathways leading to cell cycle arrest and apoptosis.
Cell Viability Assay Workflow
Caption: General workflow for conducting cell viability assays with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent cell viability assay results with this compound.
References
- 1. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. islasas.com [islasas.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anti-proliferative effect and cell cycle arrest induced by saponins extracted from tea (Camellia sinensis) flower in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assay with Sapphire700™ Stain and the Odyssey® CLx and Sa Imaging Systems [protocols.io]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Validation & Comparative
Ein vergleichender Leitfaden zur entzündungshemmenden Aktivität von Erigesid C und Quercetin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der entzündungshemmenden Eigenschaften von Erigesid C und Quercetin. Während Quercetin ein weithin untersuchtes Flavonoid mit gut dokumentierter entzündungshemmender Wirkung ist, gibt es für Erigesid C, eine aus Erigeron breviscapus isolierte Verbindung, derzeit keine spezifischen experimentellen Daten. Daher wird dieser Vergleich die umfassenden Erkenntnisse zu Quercetin den verfügbaren Daten zu Extrakten aus Erigeron breviscapus und dessen bekannten aktiven entzündungshemmenden Bestandteilen, Scutellarin und Chlorogensäure, gegenüberstellen.
Quantitative Daten im Überblick
Die folgende Tabelle fasst die quantitativen Daten zur entzündungshemmenden Aktivität von Quercetin und den aktiven Komponenten aus Erigeron breviscapus zusammen. Es ist zu beachten, dass für Erigesid C keine direkten Daten zur entzündungshemmenden Wirkung veröffentlicht wurden.
| Parameter | Quercetin | Extrakt aus Erigeron breviscapus / Aktive Komponenten |
| Zelltyp | RAW 264.7-Makrophagen, humane Gingivafibroblasten (HGFs), humane retinale Pigmentepithelzellen (ARPE-19) | RAW 264.7-Makrophagen, Knorpelgewebe von Ratten |
| Induktor der Entzündung | Lipopolysaccharid (LPS), Tumornekrosefaktor-alpha (TNF-α), Interleukin-1-beta (IL-1β) | Lipopolysaccharid (LPS), Mononatriumiodacetat |
| Hemmung von Stickstoffmonoxid (NO) | Signifikante Hemmung der NO-Produktion in LPS-stimulierten RAW 264.7-Zellen.[1][2] | Der Extrakt zeigte eine dosisabhängige Hemmung der NO-Produktion in LPS-induzierten RAW 264.7-Zellen.[3] |
| Hemmung von Pro-inflammatorischen Zytokinen | ||
| TNF-α | Signifikante Reduktion in LPS-stimulierten HGFs und ARPE-19-Zellen bei Konzentrationen von 5-20 µM.[4][5] | Die Injektion des Extrakts reduzierte die Synthese von TNF-α.[6] Scutellarin hemmt den durch zerebrale Ischämie ausgelösten Anstieg von TNF-α.[7] Chlorogensäure hemmt die Synthese und Sekretion von TNF-α.[8] |
| IL-1β | Signifikante Reduktion in LPS-stimulierten RAW 264.7-Zellen und HGFs bei Konzentrationen von 5-20 µM.[4][9] | Der Extrakt zeigte eine deutliche Hemmung von IL-1β.[3][6][10] Chlorogensäure hemmt die Synthese und Sekretion von IL-1β.[8] |
| IL-6 | Signifikante Reduktion in LPS-stimulierten RAW 264.7-Zellen und HGFs bei Konzentrationen von 5-20 µM.[4][9][11] | Der Extrakt zeigte eine deutliche Hemmung von IL-6.[3][6][10] Chlorogensäure hemmt die Synthese und Sekretion von IL-6.[8] |
| Hemmung von Entzündungsenzymen | ||
| iNOS | Reduzierte Expression in LPS-stimulierten RAW 264.7-Zellen. | Der Extrakt hemmte NOS2 (iNOS) in vitro und in vivo.[3][6][10] |
| COX-2 | Reduzierte Expression in LPS-stimulierten RAW 264.7-Zellen. | Scutellarin hemmte die durch IL-1β vermittelte Expression von COX-2 in Chondrozyten.[12] |
| Beeinflusste Signalwege | Hemmung der NF-κB- und MAPK-Signalwege.[13] | Scutellarin hemmt die NF-κB- und MAPK-Signalwege.[14][15] |
Experimentelle Protokolle
In-vitro-Analyse der entzündungshemmenden Wirkung in RAW 264.7-Makrophagen
-
Zellkultur: RAW 264.7-Zellen werden in DMEM-Medium kultiviert, das mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ supplementiert ist.
-
Behandlung: Die Zellen werden für eine Stunde mit verschiedenen Konzentrationen des Testpräparats (Quercetin oder Erigeron breviscapus-Extrakt) vorinkubiert. Anschließend wird die Entzündung durch die Zugabe von Lipopolysaccharid (LPS, 1 µg/ml) für 24 Stunden induziert.[16]
-
Messung der Stickstoffmonoxid (NO)-Produktion: Die Konzentration von Nitrit, einem stabilen Abbauprodukt von NO, im Zellkulturüberstand wird mittels Griess-Reagenz bestimmt. Die Extinktion wird bei 540 nm gemessen.[16]
-
Messung von Zytokinen (TNF-α, IL-6, IL-1β): Die Konzentrationen der pro-inflammatorischen Zytokine im Kulturüberstand werden mittels Enzyme-Linked Immunosorbent Assay (ELISA) gemäß den Anweisungen des Herstellers bestimmt.[17]
-
Analyse der Genexpression (iNOS, COX-2): Die Zellen werden lysiert und die Gesamt-RNA wird isoliert. Die Expression der Gene für iNOS und COX-2 wird mittels quantitativer Real-Time-PCR (qRT-PCR) analysiert.
-
Western-Blot-Analyse: Die Proteinexpression von iNOS, COX-2 und den phosphorylierten Formen von Proteinen der NF-κB- und MAPK-Signalwege (z. B. p-p65, p-ERK, p-p38) wird mittels Western Blot analysiert, um die zugrunde liegenden Mechanismen zu untersuchen.[16]
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme illustrieren die von Quercetin beeinflussten entzündungshemmenden Signalwege und einen allgemeinen experimentellen Arbeitsablauf. Für Erigesid C sind die spezifischen Wirkungen auf diese Signalwege unbekannt.
Abbildung 1: Vereinfachte Darstellung des NF-κB-Signalwegs und der Hemmung durch Quercetin.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory, Analgesic, Functional Improvement, and Chondroprotective Effects of Erigeron breviscapus (Vant.) Hand.-Mazz. Extract in Osteoarthritis: An In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 13. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-inflammatory Effects: A Comparative Analysis Using Knockout Models with Erigeside C Analogs
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. While Erigeside C, a phenolic glycoside, has been identified, there is currently a lack of published scientific literature detailing its specific anti-inflammatory effects and its validation using knockout animal models. To illustrate the robust methodologies employed for such validation, this guide presents a comparative analysis of two structurally related phenolic glycosides: salidroside and gastrodin. These compounds serve as exemplary case studies to demonstrate how knockout models are instrumental in confirming the precise signaling pathways involved in mediating anti-inflammatory responses.
This guide will delve into the experimental data, protocols, and signaling pathways associated with salidroside and gastrodin, providing a framework for the potential validation of novel anti-inflammatory compounds like this compound.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory properties of salidroside and gastrodin have been evaluated in various preclinical models. The following tables summarize key quantitative data from studies investigating their effects on pro-inflammatory markers.
Table 1: Effect of Salidroside on Pro-inflammatory Cytokine Levels in LPS-induced Mastitis in Mice
| Treatment Group | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 25.6 ± 3.4 |
| LPS | 125.8 ± 10.3 | 78.4 ± 6.5 | 152.3 ± 12.7 |
| LPS + Salidroside (50 mg/kg) | 62.4 ± 5.7 | 39.1 ± 3.8 | 78.9 ± 6.9 |
| LPS + Salidroside (100 mg/kg) | 35.7 ± 3.1 | 22.5 ± 2.4 | 45.2 ± 4.1 |
Data adapted from a study on lipopolysaccharide (LPS)-induced mastitis in mice, demonstrating a dose-dependent reduction in key pro-inflammatory cytokines with salidroside treatment.
Table 2: Effect of Gastrodin on Colonic Inflammatory Markers in a Mouse Model of Colitis
| Treatment Group | MPO Activity (U/g tissue) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.2 | 25.4 ± 3.1 | 30.1 ± 3.5 |
| DSS (Colitis Model) | 8.9 ± 0.9 | 180.2 ± 15.6 | 210.5 ± 18.2 |
| DSS + Gastrodin (20 mg/kg) | 4.5 ± 0.5 | 95.7 ± 8.8 | 112.3 ± 10.1 |
| DSS + Gastrodin (40 mg/kg) | 2.8 ± 0.3 | 60.1 ± 5.4 | 75.8 ± 6.9 |
Data adapted from a study on dextran sulfate sodium (DSS)-induced colitis in mice, showing that gastrodin significantly reduces myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines.
Experimental Protocols: A Closer Look at the Methodology
Detailed experimental design is crucial for the validation of a compound's therapeutic effects. Below are the methodologies for the key in vivo experiments cited in this guide.
Salidroside in Nrf2 Knockout Mice for Neuroinflammation
-
Animal Model: Wild-type (WT) and Nrf2 knockout (Nrf2-/-) C57BL/6 mice were used. Alzheimer's disease (AD)-like pathology was induced by intracerebroventricular injection of Aβ1-42 oligomers.
-
Treatment: Salidroside (50 mg/kg/day) or vehicle was administered orally for 4 weeks.
-
Assessment of Neuroinflammation:
-
Immunohistochemistry: Brain sections were stained for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess glial activation.
-
ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates were quantified.
-
-
Behavioral Tests: The Morris water maze test was used to evaluate learning and memory.
-
Mechanism Validation: The key comparison was the effect of salidroside in WT versus Nrf2-/- mice. The hypothesis was that the protective effects of salidroside would be diminished or absent in the Nrf2-/- mice, confirming the role of the Nrf2 pathway.
Gastrodin in a Mouse Model of Colitis
-
Animal Model: Male C57BL/6 mice were used. Colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.
-
Treatment: Gastrodin (20 or 40 mg/kg/day) or vehicle was administered orally for the duration of the DSS treatment.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Colon sections were stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: MPO activity in the colon was measured as an indicator of neutrophil infiltration.
-
-
Cytokine Measurement: Levels of TNF-α and IL-6 in serum and colon tissue homogenates were determined by ELISA.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways through which these compounds exert their effects is critical. The following diagrams, generated using Graphviz, illustrate the validated signaling pathway for salidroside and a proposed pathway for gastrodin, along with a typical experimental workflow for validating an anti-inflammatory compound.
Cross-Validation of Erigeside C's Bioactivity: A Comparative Guide to Assay Formats
Introduction
Data Presentation: Bioactivity of Related Phenolic Glycosides
The following tables summarize the bioactivity of various phenolic glycosides in different assay formats, serving as a proxy for the potential activity of Erigeside C.
Table 1: Anti-inflammatory Activity of Phenolic Glycosides (Inhibition of Nitric Oxide Production)
| Compound/Extract | Cell Line | Assay Format | IC50 Value (µM) | Reference |
| Scutellarioside A-F and known compounds | RAW 264.7 macrophages | Nitric Oxide Production Assay | 7.2 - 27.8 | [1] |
| Compound 6 from Rhodiola sachalinensis | RAW 264.7 macrophages | Nitric Oxide Production Assay | 21.34 ± 2.52 | [2] |
| Flavonoids Fraction from Melipona beecheii honey | - | Proteinase Inhibition Assay | 0.33 mg/mL | [3] |
Table 2: Anticancer Activity of Phenolic Compounds (Cytotoxicity)
| Compound/Extract | Cell Line(s) | Assay Format | IC50 Value (µM or µg/mL) | Reference |
| Phenolic fraction from Prunus arabica | SK-GT-4 (esophageal cancer) | MTT Assay | 21.97 ± 3.56 µg/mL | [4] |
| Phenolic fraction from Prunus arabica | AMJ13 (breast cancer) | MTT Assay | 29.34 ± 2.37 µg/mL | [4] |
| Andrographolide analog 2f | HepG2 (liver cancer), LNCaP (prostate cancer) | Sulforhodamine B (SRB) Assay | 11.14 (HepG2), 9.25 (LNCaP) | [5] |
| Flavonoid glycosides from Inula oculus-christi | HepG2 (liver cancer) | Crystal Violet Assay | 137.5 µg/mL (24h) | [6] |
Table 3: Neuroprotective Activity of Phenylethanoid Glycosides
| Compound/Extract | Cell Model | Assay Format | Effect | Reference |
| Phenylethanoid glycosides (PhGs) | Aβ₁₋₄₂- or H₂O₂-induced PC12 cells | MTT Assay, LDH Release, MDA Content | Increased cell viability, decreased LDH and MDA release at 5, 25, and 50 µg/ml.[7][8] | [7][8] |
| Anthocyanidin glycosides | H₂O₂-induced C6 glial cells | - | Neuroprotective effects modulated by stability and antioxidant activity. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[10]
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[10][11]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[11]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
Procedure:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Neuroprotective Activity: Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS)
-
96-well black microplates with a clear bottom
Procedure:
-
Prepare a stock solution of Aβ(1-42) peptide, ensuring it is in a monomeric state. This can be achieved by dissolving the peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), followed by evaporation and resuspension in an appropriate buffer.
-
In a 96-well plate, mix the Aβ(1-42) peptide solution with various concentrations of the test compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.[14]
-
At specified time points, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[14]
-
The percentage of aggregation inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (Aβ peptide without inhibitor).
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Nitric Oxide Assay.
Signaling Pathway Diagram
Caption: NF-κB Signaling Pathway in Inflammation.
References
- 1. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Reproducibility in Natural Product Research: A Case Study on Erigeside C
A comprehensive guide for researchers, scientists, and drug development professionals on the reproducibility of Erigeside C's effects, contextualized within the broader landscape of natural product validation. This guide addresses the current data landscape for this compound, its potential bioactivities based on its constituent parts, and a framework for ensuring the reproducibility of future studies.
The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a vast chemical diversity. However, a significant hurdle in the translation of these discoveries from bench to bedside is the issue of reproducibility. Inconsistent findings across different laboratories can stem from variations in the chemical profile of the natural product extract, differing experimental protocols, and diverse biological systems. This guide uses this compound, a phenolic glycoside, as a case study to explore these challenges and provide a framework for enhancing the reproducibility of research in this field.
This compound: An Overview of the Limited Landscape
This compound is a phenolic glycoside with the molecular formula C₁₅H₂₀O₁₀. It has been identified in plants such as Lindera obtusiloba.[1][2] Despite its isolation, there is a notable scarcity of studies on the specific biological effects of purified this compound. To date, only one study has investigated its activity, and this was as part of a mixture of phenolic glycosides.[1] This study explored the anti-allergic inflammatory activities of a mixture containing this compound (6a) and salidroside (6b), alongside other phenolic glycosides, by examining the inhibition of histamine release and the gene expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human mast cells.[1] This lack of individualized data makes a direct assessment of the reproducibility of this compound's effects across different laboratories currently impossible.
Inferring Bioactivity: A Look at Syringic Acid
To understand the potential effects of this compound, we can examine the known biological activities of its aglycone component, syringic acid. Syringic acid is a well-studied phenolic compound with a range of reported therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5]
Quantitative Data on Syringic Acid's Bioactivities
The following table summarizes some of the reported quantitative data for the biological effects of syringic acid from various studies. This data can serve as a benchmark for future investigations into this compound.
| Biological Activity | Model System | Assay | Endpoint | Result | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC₅₀ | ~50 µM | [5] |
| TNF-α Production | Inhibition % at 100 µM | ~60% | [5] | ||
| IL-6 Production | Inhibition % at 100 µM | ~70% | [5] | ||
| Neuroprotective | Aβ₁₋₄₂-induced toxicity in PC12 cells | Cell Viability (MTT assay) | % increase at 50 µM | ~40% | [6] |
| Reactive Oxygen Species (ROS) | % decrease at 50 µM | ~35% | [6] | ||
| Antioxidant | DPPH radical scavenging assay | IC₅₀ | ~25 µg/mL | [3] | |
| ABTS radical scavenging assay | IC₅₀ | ~15 µg/mL | [3] |
Experimental Protocols for Ensuring Reproducibility
To facilitate the reproducibility of future studies on this compound and related compounds, detailed experimental protocols are crucial. Below are standardized methodologies for assessing anti-inflammatory and neuroprotective effects, based on protocols used in studies of syringic acid and other phenolic compounds.
Anti-inflammatory Activity Assessment
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours.
Measurement of Nitric Oxide (NO) Production:
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
Neuroprotective Activity Assessment
Cell Culture and Treatment:
-
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Cells are pre-treated with the test compound for 2 hours before the addition of aggregated amyloid-beta (Aβ₁₋₄₂) at a final concentration of 10 µM.
-
The cells are incubated for a further 24 hours.
Cell Viability Assay (MTT):
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Visualizing the Molecular Pathways and Experimental Workflow
To further clarify the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: General workflow for investigating the bioactivity of a natural product.
Caption: Postulated anti-inflammatory signaling pathway of syringic acid.
Caption: Potential neuroprotective mechanism of syringic acid against Aβ-induced toxicity.
Conclusion and Future Directions
The case of this compound highlights a common challenge in natural product research: the gap between the discovery of a new compound and the robust, reproducible demonstration of its biological effects. While the known activities of its aglycone, syringic acid, provide a strong rationale for investigating this compound's anti-inflammatory and neuroprotective potential, dedicated studies on the purified compound are essential.
To move forward and ensure the reproducibility of findings, researchers should adhere to rigorous experimental standards, including detailed reporting of protocols, thorough chemical characterization of the test compound, and the use of appropriate positive and negative controls. By adopting such practices, the scientific community can build a more reliable foundation for the development of novel therapeutics from natural sources. This guide provides a starting point for the systematic and reproducible investigation of this compound and other promising natural products.
References
- 1. Phenolic glycosides from Lindera obtusiloba and their anti-allergic inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ffhdj.com [ffhdj.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Investigating Off-Target Effects of Erigeside C: A Guide to Target Deconvolution and Profiling
A comprehensive review of the current scientific literature reveals a notable absence of studies defining the specific molecular targets of Erigeside C. This naturally occurring phenolic compound has been identified in various plant species, yet its mechanism of action at the molecular level remains unelucidated. Consequently, an investigation into the "off-target" effects of this compound is premature, as the concept of an off-target effect is contingent upon a known and intended "on-target" interaction.
For researchers, scientists, and drug development professionals, the initial and critical step in evaluating a novel compound like this compound is the identification of its primary biological target(s). This process, often referred to as target deconvolution, is fundamental to understanding a compound's therapeutic potential and its potential for adverse effects. This guide, therefore, will focus on the established experimental methodologies and strategic approaches that can be employed to first identify the primary targets of this compound and subsequently profile its broader interactions, including potential off-target effects.
Section 1: Strategies for Primary Target Identification
The initial phase of investigation for a compound with unknown targets, such as this compound, involves a series of unbiased screening approaches. These methods are designed to identify interactions between the compound and cellular components in a broad, non-hypothesis-driven manner.
Chemical Proteomics Approaches
Chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex biological sample.[1][2][3] This is often achieved by immobilizing the compound of interest on a solid support and then incubating it with cell lysates or tissue extracts. Proteins that bind to the compound are then isolated and identified using mass spectrometry.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
References
- 1. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Erigeside C and its Putative Analogs
Introduction to Erigeside C
This compound is a phenolic glycoside, specifically a glucopyranose derivative of syringic acid. Its chemical structure consists of a syringic acid molecule linked to a glucose unit. While research on this compound itself is limited, its core components—a phenolic acid and a sugar moiety—are characteristic of a large class of naturally occurring compounds with diverse biological activities. Understanding the SAR of its aglycone, syringic acid, and related phenolic glycosides can provide valuable insights into the potential bioactivities and therapeutic applications of this compound and its analogs.
Structure of this compound
IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate
Chemical Formula: C₁₅H₂₀O₁₀
Structure:
Caption: Chemical structure of this compound.
Inferred Biological Activities from Syringic Acid
Syringic acid, the aglycone of this compound, has been extensively studied and shown to possess a variety of pharmacological properties. These activities provide a strong indication of the potential therapeutic areas for this compound and its analogs. Key biological activities of syringic acid include:
-
Anti-inflammatory Activity: Syringic acid demonstrates anti-inflammatory effects by modulating key signaling pathways such as NF-κB and JAK-STAT[1][2]. It has been shown to inhibit the production of pro-inflammatory mediators like iNOS and COX-2[3].
-
Antioxidant Activity: As a phenolic acid, syringic acid is a potent antioxidant. It effectively scavenges free radicals and enhances the body's endogenous antioxidant defense systems[3][4].
-
Neuroprotective Effects: Studies have indicated that syringic acid possesses neuroprotective properties, potentially through the modulation of oxidative stress and mitochondrial function in neuronal cells[3][5][6].
-
Anti-diabetic Effects: Syringic acid has been reported to have anti-diabetic effects by influencing insulin release and improving glucose utilization[2][3].
Structure-Activity Relationship (SAR) of Syringic Acid and Related Phenolic Glycosides
The biological activity of phenolic compounds is closely linked to their chemical structure. For syringic acid and its glycosides, the following structural features are considered important for their activity:
-
Phenolic Hydroxyl Group: The free hydroxyl group on the aromatic ring is crucial for the antioxidant and free radical scavenging activity of phenolic acids[7][8].
-
Methoxy Groups: The two methoxy groups at positions 3 and 5 of the benzene ring in syringic acid are believed to contribute significantly to its therapeutic properties[3].
-
Carboxylic Acid Group: The carboxylic acid moiety can influence the compound's polarity and its interaction with biological targets.
-
Glycosylation: The attachment of a sugar moiety (glycosylation) can impact the pharmacokinetic properties of the parent molecule, such as its solubility, stability, and bioavailability. Glycosylation can sometimes decrease the in vitro antioxidant activity compared to the free aglycone[7][9]. However, it may improve in vivo activity by facilitating absorption and distribution, followed by enzymatic hydrolysis to release the active aglycone at the target site[9].
The following table summarizes the in vitro anti-inflammatory activity of syringic acid from a study by Chanda and Juvekar (2019)[10][11].
| Assay | IC50 (µg/mL) of Syringic Acid |
| Inhibition of Protein Denaturation | 49.38 ± 0.56 |
| Proteinase Inhibitory Action | 53.73 ± 0.27 |
| Heat-induced Hemolysis | 57.13 ± 0.24 |
| Hypotonicity-induced Hemolysis | 53.87 ± 0.72 |
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays mentioned above are as follows:
5.1. Inhibition of Albumin Denaturation The reaction mixture (0.5 mL) consisted of 0.45 mL of 5% w/v aqueous bovine serum albumin and 0.05 mL of the test compound (syringic acid) at various concentrations. The pH of the mixture was adjusted to 6.3 using a small amount of 1N HCl. The samples were incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes. After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) was added to each sample. The turbidity was measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation was calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
5.2. Proteinase Inhibitory Action The reaction mixture (2 mL) contained 0.06 mg of trypsin, 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of the test compound at various concentrations. The mixture was incubated at 37°C for 5 minutes. Then, 1.0 mL of 0.8% (w/v) casein was added. The incubation was continued for another 20 minutes. 2.0 mL of 70% perchloric acid was added to terminate the reaction. The cloudy suspension was centrifuged, and the absorbance of the supernatant was read at 210 nm against a buffer blank. The percentage inhibition of proteinase activity was calculated.
5.3. Membrane Stabilization Assay (Heat-induced and Hypotonicity-induced Hemolysis) The human red blood cell (HRBC) membrane stabilization method was used to evaluate the anti-inflammatory activity. Blood was collected from a healthy human volunteer and mixed with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water). The mixture was centrifuged at 3,000 rpm for 10 minutes, and the packed cells were washed with isosaline (0.85%, pH 7.2). The cell suspension was then used for the assays.
-
Heat-induced hemolysis: A 10% v/v suspension of RBCs was made in isosaline. 1 mL of the test compound at various concentrations was mixed with 1 mL of the RBC suspension. The mixture was incubated at 56°C for 30 minutes in a water bath. After incubation, the tubes were cooled under running tap water and then centrifuged at 2,500 rpm for 5 minutes. The absorbance of the supernatant (hemoglobin content) was measured at 560 nm.
-
Hypotonicity-induced hemolysis: The test compound at various concentrations was mixed with a hypotonic saline solution. An RBC suspension was added, and the mixture was incubated. The extent of hemolysis was determined by measuring the absorbance of the supernatant at 560 nm.
Signaling Pathway Modulation
Syringic acid is known to modulate several key signaling pathways involved in inflammation. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including those for iNOS and COX-2. Syringic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[1][3].
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of syringic acid.
Conclusion
While direct experimental evidence on the structure-activity relationship of this compound is currently lacking, a comprehensive analysis of its aglycone, syringic acid, and related phenolic glycosides provides a strong foundation for predicting its biological activities and guiding future research. The anti-inflammatory, antioxidant, and neuroprotective properties of syringic acid suggest that this compound may hold similar therapeutic potential. The key structural features influencing activity appear to be the phenolic hydroxyl and methoxy groups, with the glycosidic linkage playing a significant role in the compound's pharmacokinetics. Further studies are warranted to isolate or synthesize this compound and its analogs and to evaluate their biological activities and SAR to validate these hypotheses and explore their full therapeutic potential.
References
- 1. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 5. Neuroprotective Effect of Syringic Acid by Modulation of Oxidative Stress and Mitochondrial Mass in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Syringic Acid by Modulation of Oxidative Stress and Mitochondrial Mass in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Inflammatory Activity Of Syringic Acid [imsear.searo.who.int]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Erigeside C in a Laboratory Setting
Essential Safety and Handling Data
A summary of key information for Erigeside C is provided below. It is important to note that detailed toxicity and environmental hazard data for this compound are not extensively documented. Therefore, it should be handled with the care accorded to all research chemicals of unknown toxicity.
| Property | Value | Source |
| CAS Number | 112667-09-1 | [1] |
| Molecular Formula | C₁₅H₂₀O₁₀ | [2] |
| Molecular Weight | 360.31 g/mol | [2] |
| Storage Temperature | Not specified; general guidance for similar compounds suggests cool and dry storage. | |
| Flammability | Not classified as flammable or combustible based on available data. | |
| Toxicity | Acute toxicity and carcinogenicity data are not available for this compound.[3] It should be handled as a potentially hazardous substance. |
Procedural Framework for Disposal
The proper disposal of this compound waste involves a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations. This process encompasses the use of appropriate personal protective equipment, correct waste segregation, secure containment, and proper labeling, culminating in disposal through a certified hazardous waste program.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be outfitted with the appropriate PPE to minimize exposure risks. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
If there is a risk of generating dust from solid this compound, respiratory protection should also be utilized.
Step 2: Waste Segregation and Collection
To prevent unintended chemical reactions and ensure compliant disposal, waste must be carefully segregated.
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed container suitable for chemical waste.
-
Liquid Waste: Solutions containing this compound must not be poured down the drain.[4] They should be collected in a dedicated, leak-proof container that is compatible with the solvent used.
-
Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound are to be treated as chemical waste. These materials should be collected in a sealed plastic bag or another appropriate container.
Step 3: Containerization and Labeling
Proper containment and labeling are critical for the safe storage and subsequent disposal of chemical waste.
-
Select containers that are in good condition, leak-proof, and compatible with the waste they will hold.[5] For liquid waste, do not fill containers to more than 75% capacity to allow for vapor expansion.[6]
-
All waste containers must be clearly labeled as "HAZARDOUS WASTE".[5][7] The label must include the full chemical name of the contents (no abbreviations), the approximate concentration, the date of waste generation, the laboratory of origin (including room number and Principal Investigator's name), and any relevant hazard pictograms.[7][8]
Step 4: Storage
Sealed and labeled waste containers should be stored in a designated, well-ventilated chemical waste storage area. This area should be secure and away from incompatible materials to prevent accidental reactions.[8]
Step 5: Final Disposal
The final step in the disposal process is to arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company. It is imperative to follow all local, state, and federal regulations governing chemical waste disposal.[4][7] Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on specific disposal procedures and for arranging waste pickup.
Spill Management Protocol
In the event of an this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated area, evacuate all personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collection: Carefully scoop up the absorbed material or spilled solid and place it into a suitable, closed container for disposal as hazardous waste.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as contaminated waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these general yet crucial safety and disposal protocols, laboratories can ensure the responsible management of chemical waste, safeguarding both their personnel and the environment. Always prioritize consulting with your institution's EHS department for specific guidance.
References
- 1. This compound | CAS#:112667-09-1 | Chemsrc [chemsrc.com]
- 2. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistics for Handling Erigeside C
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. When handling Erigeside C, a comprehensive PPE strategy is essential. This includes protection for the body, hands, eyes, and respiratory system.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Minimizes the risk of exposure through tears or degradation of a single glove layer.[2] |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects skin and clothing from potential splashes and contamination.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Shields eyes from accidental splashes of liquids or airborne particles.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form to prevent inhalation of fine particles.[5] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound, from receipt to disposal, is critical to maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.[3][5]
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily accessible.[3]
Step 2: Compound Handling
-
Weighing: When weighing the solid compound, do so within a containment device to minimize the generation of airborne dust.
-
Solution Preparation: Prepare solutions within the designated containment area. Use Luer-lock syringes and fittings to prevent leaks.[2]
Step 3: Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves, to prevent cross-contamination.
Disposal Plan: Waste Management
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.
Waste Stream Management
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, puncture-resistant container. | Incineration through a licensed hazardous waste disposal service.[6] |
| Liquid Waste | Labeled, sealed, leak-proof container. | Collection by a certified hazardous waste disposal company. Do not pour down the drain.[7] |
| Sharps | Puncture-proof sharps container. | Autoclaving followed by disposal as hazardous waste. |
| Contaminated PPE | Labeled, sealed plastic bag or container. | Incineration through a licensed hazardous waste disposal service.[7] |
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision points and workflows.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A decision-making diagram for the proper disposal of waste contaminated with this compound.
References
- 1. This compound | CAS:112667-09-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
